molecular formula C19H15ClN4O B15606434 SLV-2436

SLV-2436

Cat. No.: B15606434
M. Wt: 350.8 g/mol
InChI Key: YQVUADHJKWJHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SLV-2436 is a useful research compound. Its molecular formula is C19H15ClN4O and its molecular weight is 350.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c20-15-3-1-2-12(8-15)10-24-11-14(5-7-18(24)25)13-4-6-16-17(9-13)22-23-19(16)21/h1-9,11H,10H2,(H3,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVUADHJKWJHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C3=CC4=C(C=C3)C(=NN4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the MNK1/MNK2 Inhibitor SLV-2436

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of SLV-2436, a potent inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the inhibitor's mechanism of action, physicochemical properties, and relevant experimental data and protocols.

Introduction

This compound, also known as SEL201-88, is a highly potent, ATP-competitive small molecule inhibitor of both MNK1 and MNK2.[1][2][3] These kinases are key downstream effectors of the p38 MAPK and ERK signaling pathways and are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[4] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation, a process frequently dysregulated in cancer, leading to the increased synthesis of proteins involved in cell growth, proliferation, and survival.[4] By inhibiting MNK1 and MNK2, this compound effectively reduces the levels of phosphorylated eIF4E (p-eIF4E), thereby presenting a promising therapeutic strategy for various malignancies.[4]

Mechanism of Action and Signaling Pathway

MNK1 and MNK2 are situated at a crucial convergence point of the Ras/Raf/MEK/ERK and p38 MAPK signaling cascades. Various extracellular stimuli, including growth factors and stress signals, activate these pathways, leading to the phosphorylation and activation of MNK1 and MNK2. The activated MNKs then phosphorylate eIF4E, which is a component of the eIF4F translation initiation complex. This phosphorylation event is thought to promote the translation of a specific subset of mRNAs that are crucial for tumor progression.

Below is a diagram illustrating the MNK1/MNK2 signaling pathway and the point of intervention for this compound.

MNK_Signaling_Pathway Extracellular_Stimuli Growth Factors, Stress Ras Ras Extracellular_Stimuli->Ras p38_MAPK p38 MAPK Extracellular_Stimuli->p38_MAPK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK1_2 MNK1/MNK2 ERK->MNK1_2 p38_MAPK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylation SLV_2436 This compound SLV_2436->MNK1_2 Inhibition p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Cap-Dependent Translation p_eIF4E->Translation Cell_Growth Cell Growth, Proliferation, Survival Translation->Cell_Growth

Caption: The MNK1/MNK2 signaling pathway and inhibition by this compound.

Physicochemical and Pharmacokinetic Properties

This compound is an orally bioavailable small molecule. The following tables summarize its known properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
SynonymsSEL201-88, SEL-201[1][2]
Molecular FormulaC₁₉H₁₅ClN₄ON/A
Molecular Weight350.80 g/mol N/A
CAS Number2095704-43-9[5]
SolubilityDMSO: 70 mg/mL (199.54 mM)[2]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Assay TypeReference
MNK110.8Radiometric Protein Kinase Assay[1][2]
MNK25.4Radiometric Protein Kinase Assay[1][2]

Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice

ParameterOral (5 mg/kg)Intravenous (2 mg/kg)Reference
Cmax125 ng/mL (at 4h post 5th dose of 10 mg/kg bid)N/A[3]
Plasma Concentration1,299 ng/mL (avg at 4h post 5th dose of 25 mg/kg bid)N/A[3]
Plasma Concentration2,075 ng/mL (avg at 4h post 5th dose of 50 mg/kg bid)N/A[3]
Plasma Concentration at 24h9, 73, 124 ng/mL (for 10, 25, 50 mg/kg bid)N/A[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radiometric Protein Kinase Assay for MNK1/MNK2

This protocol is adapted from a standard radiometric kinase assay and can be used to determine the IC₅₀ of this compound against MNK1 and MNK2.[6][7][8]

Materials:

  • Active MNK1 or MNK2 enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., eIF4E protein or a specific peptide substrate)

  • [γ-³³P]ATP

  • 10 mM ATP stock solution

  • This compound stock solution in DMSO

  • Phosphocellulose P81 paper

  • 1% Phosphoric acid solution

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube, combine the kinase assay buffer, the substrate, and the diluted this compound or DMSO (for control).

  • Add the active MNK1 or MNK2 enzyme to initiate the reaction.

  • Add a mixture of cold ATP and [γ-³³P]ATP to the reaction tube. The final ATP concentration should be close to the Kₘ for each enzyme.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-eIF4E

This protocol describes the detection of p-eIF4E (Ser209) in cell lysates following treatment with this compound.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit anti-total eIF4E, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-eIF4E (Ser209) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies against total eIF4E and the loading control to ensure equal protein loading.

  • Quantify the band intensities using densitometry software and normalize the p-eIF4E signal to the total eIF4E and loading control signals.

In Vivo Xenograft Study

This is a generalized protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model, such as the Caki-1 renal cell carcinoma model.[12][13] Note: Specific quantitative data for this compound in the Caki-1 model were not available in the public domain at the time of this writing.

Materials:

  • Caki-1 human renal cell carcinoma cells

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)

  • Calipers

  • Anesthetic

Procedure:

  • Culture Caki-1 cells and harvest them during the logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with Matrigel to enhance tumor take rate.

  • Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in the appropriate vehicle.

  • Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle only.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-eIF4E, immunohistochemistry).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of this compound (e.g., percent tumor growth inhibition).

Caption: A generalized experimental workflow for the evaluation of this compound.

Chemical Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound (4-(3-(3-chlorobenzyl)-2-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridin-4-yl)benzonitrile) could not be definitively identified in the searched literature. However, the synthesis of similar pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-d]pyrimidine cores generally involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related synthon. For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted pyrazolone (B3327878) precursor with a benzonitrile (B105546) derivative, followed by alkylation with 3-chlorobenzyl bromide.

Conclusion

This compound is a potent and selective dual inhibitor of MNK1 and MNK2 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the inhibition of eIF4E phosphorylation, makes it a compelling candidate for further investigation as a therapeutic agent in oncology. This technical guide provides a foundational understanding of this compound and detailed protocols to facilitate further research and development. While quantitative in vivo efficacy data in specific models like Caki-1 and a precise synthesis protocol require further disclosure from the primary researchers, the information compiled herein offers a robust starting point for scientists in the field.

References

The Discovery and Synthesis of Selitrectinib (LOXO-195): A Next-Generation TRK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Selitrectinib, also known as LOXO-195 and BAY 2757556, is a potent and selective next-generation inhibitor of Tropomyosin Receptor Kinases (TRKs). It was rationally designed to address the clinical challenge of acquired resistance to first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of Selitrectinib. Detailed experimental methodologies for key assays are outlined, and quantitative data are presented in structured tables for clarity. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this targeted therapeutic agent.

Introduction

The discovery of activating fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) as oncogenic drivers in a wide range of adult and pediatric cancers has ushered in an era of tumor-agnostic therapies. First-generation TRK inhibitors have demonstrated remarkable and durable responses in patients with TRK fusion-positive cancers. However, a significant portion of patients eventually develop resistance, primarily through the acquisition of mutations in the TRK kinase domain.

Selitrectinib was developed to overcome this acquired resistance. Through a structure-based drug design approach, Selitrectinib was engineered as a macrocyclic inhibitor with potent activity against wild-type TRK proteins and, crucially, against various acquired resistance mutations, including the common solvent front and gatekeeper mutations. This document details the scientific journey of Selitrectinib from its rational design to its preclinical validation.

Discovery and Design

The discovery of Selitrectinib was a direct response to the emergence of resistance to first-generation TRK inhibitors. The development process was guided by a structure-based design strategy. The primary goal was to create a molecule that could effectively inhibit TRK kinases harboring resistance mutations while maintaining a favorable selectivity profile.

A key structural feature of Selitrectinib is its macrocyclic core. This macrocyclization strategy imparts conformational rigidity to the molecule, which can lead to enhanced potency and selectivity compared to more flexible linear inhibitors. The design of Selitrectinib focused on establishing new interactions within the ATP-binding pocket of the TRK kinase domain, allowing it to circumvent the structural changes induced by resistance mutations that hinder the binding of first-generation inhibitors.

The following diagram illustrates the logical workflow of the discovery process:

Discovery_Workflow A Identification of Acquired Resistance to 1st-Gen TRK Inhibitors B Analysis of TRK Kinase Domain Resistance Mutations (e.g., G595R, G623R) A->B C Structure-Based Drug Design (Utilizing TRKA Crystal Structure) B->C D Design of Macrocyclic Inhibitors to Overcome Resistance C->D E Lead Optimization for Potency, Selectivity, and PK Properties D->E F Identification of Selitrectinib (LOXO-195) E->F

Caption: Discovery workflow for Selitrectinib.

Synthesis

While a detailed, step-by-step synthesis protocol for Selitrectinib is not publicly available, the key synthetic strategy involves a ring-closing metathesis (RCM) reaction to form the characteristic macrocyclic structure. This powerful reaction has become a cornerstone in the synthesis of complex macrocyclic molecules, including many kinase inhibitors.

The general approach to the synthesis of Selitrectinib likely involves the preparation of a linear precursor containing two terminal alkenes. This precursor would be meticulously assembled from smaller, readily available starting materials. The crucial macrocyclization step would then be carried out using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form the desired macrocycle. Subsequent functional group manipulations and purification steps would then yield the final active pharmaceutical ingredient.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A Synthesis of Linear Diolefin Precursor B Ring-Closing Metathesis (RCM) using Ruthenium Catalyst A->B C Formation of Macrocyclic Intermediate B->C D Purification and/or Further Chemical Modifications C->D E Final Product: Selitrectinib (LOXO-195) D->E

Caption: Generalized synthesis workflow for Selitrectinib.

Mechanism of Action and Signaling Pathway

Selitrectinib is an orally bioavailable inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and differentiation.

Selitrectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways. The primary pathways inhibited are the RAS/MAPK, PI3K/AKT, and PLCγ pathways. By blocking these pathways, Selitrectinib induces cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.

The NTRK signaling pathway and the point of inhibition by Selitrectinib are illustrated in the following diagram:

NTRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Fusion Protein (Constitutively Active) RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCG PLCγ TRK_Receptor->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Selitrectinib Selitrectinib (LOXO-195) Selitrectinib->TRK_Receptor

Caption: NTRK signaling pathway and inhibition by Selitrectinib.

Quantitative Data

Selitrectinib has demonstrated potent inhibitory activity against wild-type TRK kinases and a range of clinically relevant resistance mutations. The following tables summarize the key in vitro potency data.

Table 1: In Vitro Kinase Inhibitory Activity of Selitrectinib

Target KinaseIC50 (nM)
TRKA (Wild-Type)0.6[1]
TRKC (Wild-Type)<2.5[1]
TRKA G595R2.0[2]
TRKA G667C9.8[2]
TRKC G623R2.3[2]

Table 2: In Vitro Anti-proliferative Activity of Selitrectinib

Cell LineTRK Fusion/MutationIC50 (nM)
KM12TPM3-NTRK1≤ 5[2]
CUTO-3EML4-NTRK3≤ 5[2]
MO-91ETV6-NTRK3≤ 5[2]
Ba/F3ETV6-TRKC1[1]
Ba/F3CD74-TRKA1[1]
Ba/F3TRKA F589L8.2[1]

Experimental Protocols

While specific, detailed internal protocols are proprietary, the following sections describe the general methodologies used to obtain the quantitative data presented above.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are performed to determine the direct inhibitory activity of a compound against a purified enzyme. A common method is a radiometric assay or a fluorescence-based assay.

  • Enzyme and Substrate Preparation: Recombinant human TRK kinase domains (wild-type and mutant forms) are expressed and purified. A generic kinase substrate, such as a synthetic peptide containing a tyrosine residue, is used.

  • Assay Reaction: The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P, or in the presence of a fluorescent ATP analog) are incubated in a suitable buffer system.

  • Compound Incubation: Selitrectinib is added at various concentrations to the reaction mixture.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In fluorescence-based assays, a change in fluorescence polarization or intensity is measured.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

Cell-based assays are crucial for determining the effect of a compound on the growth and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay or colorimetric assays like the CCK8 assay are commonly used.

  • Cell Culture: Cancer cell lines harboring specific TRK fusions or mutations are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Selitrectinib is added to the wells at a range of concentrations, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, often 72 hours, to allow for cell proliferation.

  • Viability Assessment: A reagent that measures cell viability (e.g., CellTiter-Glo®, which measures ATP levels, or CCK8, which measures metabolic activity) is added to each well.

  • Signal Detection: The luminescent or colorimetric signal is read using a plate reader.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the data and fitting it to a dose-response curve.

Conclusion

Selitrectinib (LOXO-195) is a testament to the power of rational, structure-based drug design in overcoming clinical resistance. As a potent and selective next-generation TRK inhibitor, it holds significant promise for patients with TRK fusion-positive cancers who have progressed on first-generation therapies. The macrocyclic structure of Selitrectinib is a key feature that enables its activity against a spectrum of resistance mutations. The preclinical data robustly support its mechanism of action and demonstrate its potential as a valuable therapeutic agent. Further clinical investigation will continue to define its role in the evolving landscape of precision oncology.

References

An In-depth Technical Guide to the Target Validation of SLV-2436, a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive overview of the target validation for SLV-2436, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The following sections detail the preclinical data supporting BTK as a therapeutic target in B-cell malignancies and outline the experimental protocols used to validate the mechanism of action and cellular effects of this compound. The presented data demonstrates that this compound effectively engages its target, modulates downstream signaling pathways, and exhibits anti-proliferative effects in relevant cellular models. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel kinase inhibitors.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the plasma membrane where it is phosphorylated and activated. Activated BTK, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signaling events that promote B-cell proliferation, survival, and differentiation. Dysregulation of the BCR signaling pathway, often through hyperactive BTK, is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target.

Biochemical and Cellular Potency of this compound

The initial phase of target validation involved determining the in vitro potency of this compound against its intended target, BTK, and assessing its selectivity against other kinases.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeTarget/Cell LineEndpointThis compound IC₅₀ (nM)
Biochemical AssayRecombinant Human BTKEnzyme Inhibition1.2
Cellular AssayRamos (Burkitt's Lymphoma)BTK Autophosphorylation (pY223)5.8
Cellular AssayTMD8 (Diffuse Large B-cell Lymphoma)BTK Autophosphorylation (pY223)8.1
Cellular ProliferationRamosCell Viability (72h)15.2
Cellular ProliferationTMD8Cell Viability (72h)21.7

Experimental Protocols

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human BTK enzyme was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was stopped, and the phosphorylated substrate was detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate. The TR-FRET signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.

  • Methodology: B-cell lymphoma cell lines (Ramos and TMD8) were treated with a serial dilution of this compound for 2 hours prior to stimulation with an anti-IgM antibody to induce BCR signaling and subsequent BTK autophosphorylation at tyrosine 223 (Y223). Cells were then lysed, and the levels of phosphorylated BTK (pBTK) were quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC₅₀ values were determined from the concentration-response curves of pBTK inhibition.

  • Objective: To evaluate the effect of this compound on the proliferation of B-cell lymphoma cell lines.

  • Methodology: Ramos and TMD8 cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: IC₅₀ values were calculated from the dose-response curves of cell viability.

Signaling Pathway Modulation

To confirm that the anti-proliferative effects of this compound are a direct result of BTK inhibition, the modulation of downstream signaling pathways was investigated.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ca_release->NFkB SLV_2436 This compound SLV_2436->BTK

Figure 1: B-Cell Receptor Signaling Pathway and the Point of Intervention for this compound.

Experimental Workflow for Target Validation

The comprehensive target validation of this compound followed a structured workflow, progressing from biochemical assays to cellular and downstream pathway analyses.

Target_Validation_Workflow Biochemical_Assay Biochemical Assay (Recombinant BTK) Cellular_Target_Engagement Cellular Target Engagement (BTK Autophosphorylation) Biochemical_Assay->Cellular_Target_Engagement Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Downstream_Pathway_Analysis Downstream Pathway Analysis (pPLCγ2 Levels) Cellular_Target_Engagement->Downstream_Pathway_Analysis Phenotypic_Assay Phenotypic Assay (Cell Proliferation) Downstream_Pathway_Analysis->Phenotypic_Assay Validated_Target Validated Target Phenotypic_Assay->Validated_Target Off_Target_Analysis Off-Target Analysis Selectivity_Profiling->Off_Target_Analysis Off_Target_Analysis->Validated_Target

Figure 2: Experimental Workflow for the Target Validation of this compound.

Conclusion

The data presented in this technical guide provides a robust validation of Bruton's tyrosine kinase as the therapeutic target of this compound. The compound demonstrates potent and selective inhibition of BTK in both biochemical and cellular assays. Furthermore, this compound effectively suppresses downstream signaling pathways and inhibits the proliferation of B-cell lymphoma cell lines. These findings strongly support the continued development of this compound as a potential therapeutic agent for the treatment of B-cell malignancies. Future studies will focus on in vivo efficacy and safety profiling to advance this compound towards clinical evaluation.

SLV-2436: A Technical Guide on a Novel MNK1/2 Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLV-2436, also known as SEL201, is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). Preclinical research has demonstrated its potential as a therapeutic agent in various oncology settings, including melanoma and acute myeloid leukemia (AML). By targeting the MNK1/2-eIF4E signaling axis, this compound disrupts the translation of key oncogenic proteins, leading to the inhibition of tumor cell growth, proliferation, and metastasis. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the current understanding of its role in cancer signaling pathways.

Introduction

The MAP kinase-interacting kinases (MNK1 and MNK2) are key downstream effectors of the Ras/MAPK signaling pathways. Upon activation by ERK and p38 MAP kinases, MNKs phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209. This phosphorylation event is a critical regulatory step in cap-dependent mRNA translation, promoting the synthesis of proteins involved in cell cycle progression, survival, and oncogenesis. The MNK/eIF4E axis is frequently dysregulated in a wide range of human cancers and has been implicated in therapeutic resistance.

This compound (SEL201) has emerged as a selective inhibitor of both MNK1 and MNK2, offering a promising strategy to target this crucial oncogenic pathway. Its development has been driven by the need for novel therapies that can overcome the limitations of existing treatments and address the complexities of cancer cell signaling.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MNK1 and MNK2. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the kinases, preventing the transfer of phosphate (B84403) to their downstream substrate, eIF4E. The inhibition of eIF4E phosphorylation at Ser209 is the primary mechanism through which this compound disrupts the translation of a specific subset of mRNAs encoding for potent oncogenes, such as c-Myc and Mcl-1. This leads to a reduction in the levels of proteins that are essential for tumor cell proliferation, survival, and metastatic dissemination.

Quantitative Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Parameter Value Reference
IC50 vs. MNK1 10.8 nM[1]
IC50 vs. MNK2 5.4 nM[1]
Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, MNK1 and MNK2.
Cell Line Cancer Type Effect of SEL201 Combination Synergy Reference
KIT-mutant melanoma cellsMelanomaSuppression of clonogenicity and cell migration--[2]
Acute Myeloid Leukemia (AML) cell linesAMLGrowth inhibition and apoptosis5'-azacytidineSynergistic[3]
Acute Myeloid Leukemia (AML) cell linesAMLGrowth inhibition and apoptosisRapamycinSynergistic[3]
Table 2: Preclinical Anti-Tumor Activity of SEL201 (this compound) in Cancer Cell Lines. This table summarizes the observed in vitro effects of SEL201 on various cancer cell lines, including its synergistic activity with other anti-cancer agents.
Model Cancer Type Treatment Key Findings Reference
KIT-mutant melanoma xenograftMelanomaSEL201Suppressed tumor metastasis[4]
Acute Myeloid Leukemia (AML) modelsAMLSEL201Significant antileukemic activity[3]
Table 3: In Vivo Efficacy of SEL201 (this compound) in Preclinical Models. This table highlights the in vivo anti-tumor effects of SEL201 in animal models of cancer.
Species Dose Schedule Plasma Concentration (4h post-5th dose) Reference
Mouse10 mg/kgTwice daily (every 12 hours)125 ng/mL[1]
Mouse25 mg/kgTwice daily (every 12 hours)-[1]
Mouse50 mg/kgTwice daily (every 12 hours)-[1]
Table 4: Pharmacodynamic Properties of this compound in Mice. This table provides details on the plasma concentrations of this compound achieved after oral administration in mice.

Signaling Pathways

The signaling pathway involving this compound is centered on the inhibition of the MNK1/2-eIF4E axis. The following diagrams illustrate the core pathway and the mechanism of action of this compound.

MNK_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., c-KIT) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 Activates p38 p38 MAPK p38->MNK1_2 Activates eIF4E eIF4E MNK1_2->eIF4E Phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Translation of Oncogenic Proteins (e.g., SNAIL, Cyclin E1) p_eIF4E->Translation Proliferation Cell Proliferation, Survival, Metastasis Translation->Proliferation SLV2436 This compound SLV2436->MNK1_2 Inhibits

Caption: The MNK1/2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MNK1 and MNK2.

  • Methodology:

    • Recombinant human MNK1 and MNK2 enzymes are used.

    • A fluorescent-based assay is typically employed to measure kinase activity.

    • This compound is serially diluted and incubated with the kinase, a suitable substrate (e.g., a peptide derived from eIF4E), and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a specific antibody and a fluorescent detection method.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay
  • Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with increasing concentrations of this compound or vehicle control (DMSO).

    • After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to each well.

    • The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.

    • The percentage of cell viability relative to the vehicle control is calculated for each concentration.

Western Blot Analysis
  • Objective: To determine the effect of this compound on the phosphorylation of eIF4E and other signaling proteins.

  • Methodology:

    • Cancer cells are treated with this compound or vehicle control for a specified time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated eIF4E (Ser209), total eIF4E, and other proteins of interest.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at specified doses and schedules. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

    • The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

Experimental_Workflow InVitro In Vitro Studies KinaseAssay Kinase Assay (IC50 Determination) InVitro->KinaseAssay CellViability Cell Viability Assay InVitro->CellViability WesternBlot Western Blot (Target Engagement) InVitro->WesternBlot InVivo In Vivo Studies InVitro->InVivo Xenograft Xenograft Model InVivo->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD Clinical Clinical Development InVivo->Clinical Efficacy Tumor Growth Inhibition Xenograft->Efficacy Phase1 Phase I Trials (Safety & Dosage) Clinical->Phase1

Caption: A logical workflow for the preclinical development of this compound.

Clinical Development

As of the latest available information, specific clinical trial data, including NCT identifiers for Phase I studies of this compound (SEL201), are not publicly disclosed. The development of this compound is being conducted by Ryvu Therapeutics. Information regarding the clinical progress of their pipeline can be found on their official website and in their public disclosures.

Conclusion

This compound is a promising MNK1/2 inhibitor with a well-defined mechanism of action and demonstrated preclinical anti-tumor activity in various cancer models. Its ability to modulate the MNK1/2-eIF4E signaling pathway provides a strong rationale for its further development as a monotherapy or in combination with other targeted agents. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the MNK pathway in oncology. Further investigation, particularly in the clinical setting, is warranted to fully elucidate the safety and efficacy of this compound in cancer patients.

References

SLV-2436 (Linifanib/ABT-869): A Multi-Targeted Receptor Tyrosine Kinase Inhibitor and its Impact on Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SLV-2436, also known as Linifanib (B1684607) and ABT-869, is a potent, orally active, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). Primarily targeting members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, this compound plays a significant role in modulating key signal transduction pathways involved in tumor proliferation, angiogenesis, and survival. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on critical signaling cascades. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Signal transduction pathways are complex communication networks that govern fundamental cellular processes, including growth, differentiation, and apoptosis.[1][2][3] Dysregulation of these pathways is a hallmark of cancer, leading to uncontrolled cell proliferation and survival.[1] Receptor tyrosine kinases (RTKs) are crucial components of these pathways, and their aberrant activation is a frequent oncogenic driver.[4] this compound (Linifanib/ABT-869) is a multi-targeted RTK inhibitor that has demonstrated significant anti-tumor activity by disrupting these aberrant signaling events.[4] This guide delves into the core mechanisms of this compound, providing a technical foundation for its preclinical and clinical investigation.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of various RTKs and preventing their phosphorylation and subsequent activation.[5][6] This blockade of receptor activation leads to the downstream inhibition of multiple signaling cascades critical for cancer cell growth and the formation of new blood vessels that supply tumors.[7]

Target Profile

This compound exhibits potent inhibitory activity against a range of RTKs, with a particular emphasis on VEGFR and PDGFR family members. Its multi-targeted nature allows it to simultaneously block several oncogenic pathways.

Table 1: In Vitro Kinase Inhibition Profile of this compound (Linifanib/ABT-869)

Target KinaseIC50 (nM)Reference
KDR (VEGFR-2)4[5][8]
Flt-1 (VEGFR-1)3[5][8]
FLT34[5][8]
PDGFRβ66[5][8]
CSF-1R3[5]
Kit14[5]

Table 2: Cellular Activity of this compound (Linifanib/ABT-869)

Cell LineKey MutationIC50 (nM)EffectReference
MV-4-11FLT3-ITD4Inhibition of Proliferation[9]
MOLM-13FLT3-ITD6Inhibition of Proliferation[9]
Kasumi-1c-KIT activating mutation16Inhibition of Proliferation[9]
Ba/F3 FLT3 ITDFLT3-ITD0.55Inhibition of Cell Growth[10]
Ba/F3 FLT3 WTWild-Type FLT36000Inhibition of Cell Growth[10]
Human Endothelial Cells-0.2Inhibition of Proliferation[11]

Impact on Signal Transduction Pathways

The therapeutic effects of this compound are mediated through the inhibition of several key signal transduction pathways that are frequently hyperactivated in cancer.

The FLT3 Signaling Pathway

Activating mutations in FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor.[12] This results in the ligand-independent activation of downstream signaling pathways, promoting cell proliferation and survival.[4] this compound potently inhibits the phosphorylation of FLT3-ITD.[9]

The inhibition of FLT3 by this compound leads to the downregulation of its downstream effectors, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound treatment reduces the phosphorylation of Akt.[10][12]

  • MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation. This compound inhibits the phosphorylation of ERK.[9]

  • STAT5 Pathway: STAT5 is a key transcription factor that promotes the expression of genes involved in cell survival and proliferation. This compound inhibits the phosphorylation of STAT5.[9]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt Proliferation Proliferation & Survival Genes Akt->Proliferation Inhibits Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation SLV2436 This compound SLV2436->FLT3

Figure 1: Inhibition of FLT3 Signaling by this compound.
The Akt/GSK3β Apoptotic Pathway

A significant mechanism by which this compound induces apoptosis, particularly in cells with FLT3-ITD mutations, is through the Akt/GSK3β pathway.[10][12] Treatment with this compound leads to a reduction in the phosphorylation of both Akt and Glycogen (B147801) Synthase Kinase 3β (GSK3β).[10][12] The dephosphorylation and subsequent activation of GSK3β are linked to the induction of apoptosis.

Akt_GSK3b_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K Akt Akt (Phosphorylated) PI3K->Akt GSK3b_inactive GSK3β (Phosphorylated/Inactive) Akt->GSK3b_inactive Inhibits GSK3b_active GSK3β (Active) Akt->GSK3b_active CellSurvival Cell Survival Apoptosis Apoptosis GSK3b_active->Apoptosis SLV2436 This compound SLV2436->FLT3

Figure 2: this compound Induces Apoptosis via the Akt/GSK3β Pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase domains.

Protocol:

  • Recombinant active kinase domains are expressed and purified.

  • The kinase reaction is initiated in a buffer containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based method).

  • This compound is added at various concentrations to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at an optimal temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

Cellular Proliferation Assay (e.g., alamarBlue)

Objective: To assess the antiproliferative effects of this compound on cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

  • The plates are incubated for a specified period (e.g., 24-72 hours).

  • A viability reagent such as alamarBlue is added to each well.

  • After a further incubation period, the fluorescence or absorbance is measured using a plate reader.

  • The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined.[10]

Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

Protocol:

  • Cells are treated with this compound at various concentrations for a specified duration.

  • Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-Akt, Akt, p-ERK, ERK, p-STAT5, STAT5).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.[9]

Western_Blot_Workflow CellTreatment Cell Treatment with This compound Lysis Cell Lysis CellTreatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Figure 3: General Workflow for Western Blot Analysis.

Conclusion

This compound (Linifanib/ABT-869) is a potent multi-targeted RTK inhibitor with significant activity against key drivers of tumorigenesis and angiogenesis. Its ability to simultaneously inhibit multiple critical signaling pathways, including the FLT3, PI3K/Akt, and MAPK pathways, underscores its therapeutic potential in various cancers, particularly those harboring activating mutations in its target kinases. The data and methodologies presented in this guide provide a comprehensive resource for the continued investigation and development of this compound and other targeted therapies.

References

SLV-2436: A Potent MNK1/MNK2 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of SLV-2436 (SEL201-88), a highly potent and ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), for researchers, scientists, and drug development professionals.

This compound, also known as SEL201-88, has emerged as a critical tool in preclinical cancer research, particularly in studies involving oncogenic signaling pathways. Its high potency and selectivity for MNK1 and MNK2 allow for precise investigation into the roles of these kinases in cancer cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the available literature on this compound, presenting its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its biological effects by acting as an ATP-competitive inhibitor of both MNK1 and MNK2.[1][2] These kinases are key downstream effectors in the MAPK signaling pathways (including ERK and p38), and their primary known substrate is the eukaryotic initiation factor 4E (eIF4E).[2] By inhibiting MNK1 and MNK2, this compound effectively prevents the phosphorylation of eIF4E at Serine 209. This post-translational modification is crucial for the initiation of translation of a specific subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival. Therefore, the inhibition of this pathway by this compound leads to reduced oncogenicity and metastatic potential in susceptible cancer models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the scientific literature.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
MNK110.8Cell-free kinase assay
MNK25.4Cell-free kinase assay

Data sourced from MedChemExpress and Selleck Chemicals product pages.[1][3]

Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice

ParameterValueAnimal ModelDosing
Pharmacokinetics
Route of AdministrationIntravenous (i.v.) and Oral (p.o.)CD-1 mice2 mg/kg (i.v.), 5 mg/kg (p.o.)
Plasma Half-life (t1/2)~1.44 hoursCD-1 miceNot specified
Maximum Plasma Concentration (Cmax)1,078 ng/mLCD-1 mice5 mg/kg (p.o.)
Time to Maximum Concentration (Tmax)0.25 hoursCD-1 mice5 mg/kg (p.o.)
Pharmacodynamics
Plasma Concentration (after 5 oral doses, every 12h)C57BL/6 mice
10 mg/kg125 ng/mL (at 4h), 9 ng/mL (at 24h)
25 mg/kg1,299 ng/mL (at 4h), 73 ng/mL (at 24h)
50 mg/kg2,075 ng/mL (at 4h), 124 ng/mL (at 24h)

Data sourced from a study on KIT-mutant melanoma and MedChemExpress.[1][2]

Key Experimental Protocols

Detailed methodologies for pivotal experiments involving this compound are outlined below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant MNK1 and MNK2.

Methodology:

  • Recombinant MNK1 and MNK2 proteins are incubated with a peptide substrate and ATP.

  • Increasing concentrations of this compound are added to the reaction mixture.

  • The kinase reaction is allowed to proceed, and the amount of remaining ADP is measured using a luminescence-based assay (e.g., ADP-Glo).[2]

  • The luminescence intensity, which is inversely proportional to kinase activity, is plotted against the inhibitor concentration to calculate the IC50 values.[2]

Western Blot Analysis for eIF4E Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of its downstream target, eIF4E, in cancer cell lines.

Methodology:

  • KIT-mutant melanoma cell lines (e.g., HBL, MM61, MM111, M230) are treated with a specific concentration of this compound (e.g., 5 µM) for a designated time (e.g., 24 hours).[2]

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated eIF4E (S209) and total eIF4E.[2]

  • A loading control, such as GAPDH, is also probed to ensure equal protein loading.[2]

  • Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized.

Clonogenic Assay

Objective: To evaluate the effect of this compound on the colony-forming ability of cancer cells.

Methodology:

  • A low density of cancer cells (e.g., 1000 cells/well) is seeded in 6-well plates and allowed to adhere overnight.[4]

  • The cells are then treated with this compound (e.g., 5 µM) or a vehicle control (DMSO).[2][4]

  • The cells are incubated for an extended period (e.g., 14 days) to allow for colony formation.[2][4]

  • The media is removed, and the colonies are stained with crystal violet.[4]

  • The number of colonies is then counted.[4]

In Vivo Pharmacokinetic and Efficacy Studies in Mice

Objective: To determine the pharmacokinetic profile and anti-tumor efficacy of this compound in a mouse model.

Methodology:

  • Pharmacokinetics:

    • Female CD-1 mice are administered this compound via oral (p.o.) or intravenous (i.v.) routes.[1][2]

    • Blood samples are collected at various time points post-administration.[1][2]

    • Plasma concentrations of this compound are determined by an appropriate analytical method to calculate pharmacokinetic parameters.[1][2]

  • Pharmacodynamics and Efficacy:

    • Male C57BL/6 mice are administered this compound orally at various doses (e.g., 10, 25, 50 mg/kg) twice daily.[1][4]

    • Plasma is collected to measure drug concentration.[1][4]

    • For efficacy studies, mice bearing tumors (e.g., melanoma xenografts) are treated with this compound, and tumor growth and metastasis are monitored over time.[5]

Visualizations

Signaling Pathway of this compound Inhibition

SLV2436_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Activity cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., c-KIT) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK1/2 MNK1/2 ERK->MNK1/2 p38 p38 p38->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E Phosphorylation p-eIF4E p-eIF4E (S209) mRNA Translation mRNA Translation p-eIF4E->mRNA Translation Cell Proliferation & Survival Cell Proliferation & Survival mRNA Translation->Cell Proliferation & Survival This compound This compound This compound->MNK1/2 Inhibition

Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation.

Experimental Workflow for Preclinical Evaluation of this compound

SLV2436_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase Assay Kinase Assay Western Blot Western Blot Kinase Assay->Western Blot Confirm Cellular Activity Clonogenic Assay Clonogenic Assay Western Blot->Clonogenic Assay Assess Functional Effect PK Studies Pharmacokinetic Studies Clonogenic Assay->PK Studies Proceed to In Vivo PD Studies Pharmacodynamic Studies PK Studies->PD Studies Inform Dosing Efficacy Studies Efficacy Studies PD Studies->Efficacy Studies Confirm Target Engagement

Caption: Preclinical evaluation workflow for this compound.

Clinical Development Status

It is important to note that this compound (SEL201-88) is a compound intended for research use only.[1] There is no evidence in the public domain of this specific molecule entering clinical trials. However, other inhibitors of MNK1/2, such as Tomivosertib (eFT508), have progressed into clinical studies for various cancers, demonstrating the therapeutic potential of targeting this pathway.[6][7][8] The preclinical data for this compound provides a strong rationale for the continued investigation of MNK inhibitors as a therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for In Vitro FAAH Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH terminates their activity, which plays a role in pain, inflammation, and mood regulation. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, potentially offering benefits for various neurological and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists. These application notes provide a detailed protocol for a fluorescence-based in vitro assay to determine the inhibitory potential of a test compound, such as SLV-2436, on FAAH activity.

Principle of the Assay

The in vitro FAAH inhibition assay described here is a fluorometric method that measures the enzymatic activity of FAAH. The enzyme hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2] The rate of the increase in fluorescence is directly proportional to the FAAH activity. In the presence of an inhibitor, the rate of substrate hydrolysis will decrease, leading to a reduction in the fluorescence signal. The potency of the inhibitor can be quantified by determining its half-maximal inhibitory concentration (IC50).[1]

Endocannabinoid Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits neurotransmitter release PLD NAPE-PLD AEA Anandamide (AEA) PLD->AEA Synthesizes NAPE NAPE NAPE->PLD AEA->CB1R Binds & Activates FAAH FAAH AEA->FAAH Hydrolyzes Products Arachidonic Acid + Ethanolamine FAAH->Products SLV2436 This compound (Inhibitor) SLV2436->FAAH Inhibits Assay_Workflow prep 1. Reagent Preparation (Enzyme, Inhibitor, Substrate) plate 2. Plate Setup (Controls & Test Compound Dilutions) prep->plate add_enzyme 3. Add FAAH Enzyme plate->add_enzyme incubate 4. Pre-incubation (15 min at 37°C) add_enzyme->incubate add_substrate 5. Initiate Reaction (Add Substrate) incubate->add_substrate measure 6. Kinetic Measurement (Fluorescence Reading) add_substrate->measure analyze 7. Data Analysis (% Inhibition, IC50 Curve) measure->analyze

References

Application Notes and Protocols for SLV-2436 (SEL201) Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV-2436, also known as SEL201, is a potent and selective, ATP-competitive small-molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1] These kinases are key downstream effectors of the MAPK signaling pathway and are involved in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical step in the regulation of protein synthesis of several oncogenes and is implicated in tumor progression, metastasis, and resistance to therapy. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including melanoma and acute myeloid leukemia (AML). This document provides a detailed overview of the key findings from animal model studies and the experimental protocols utilized.

Signaling Pathway

The MNK1/MNK2 signaling cascade represents a critical node in cellular regulation, integrating signals from the RAS/RAF/MEK/ERK and p38 MAPK pathways. Upon activation by these upstream kinases, MNK1 and MNK2 phosphorylate eIF4E at Ser209. This phosphorylation event is crucial for the translation of a specific subset of mRNAs that possess complex 5' untranslated regions (UTRs) and encode proteins involved in cell proliferation, survival, and invasion. By inhibiting MNK1 and MNK2, this compound effectively blocks the phosphorylation of eIF4E, leading to the suppression of oncogenic protein synthesis and subsequent anti-tumor effects.

MNK_Signaling_Pathway RTK Growth Factor Receptors (RTKs) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK p38 p38 MAPK p38->MNK eIF4E eIF4E MNK->eIF4E P SLV2436 This compound (SEL201) SLV2436->MNK p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Translation of Oncogenic Proteins (e.g., c-Myc, Cyclin D1) p_eIF4E->Translation Proliferation Tumor Proliferation, Survival, Metastasis Translation->Proliferation Stress Cellular Stress Stress->p38

Figure 1: this compound Mechanism of Action.

Quantitative Data from Animal Model Studies

The anti-tumor activity of this compound has been evaluated in xenograft models of melanoma and in in vitro models of acute myeloid leukemia. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vivo Efficacy of this compound in a KIT-Mutant Melanoma Xenograft Model
Animal ModelTumor ModelTreatmentDosing ScheduleKey FindingsReference
Nude MiceSubcutaneous xenografts of human melanoma cell line with KIT D820Y mutationThis compound (SEL201)Not specifiedSuppressed tumor metastasis[1]

Further detailed quantitative data from the in vivo melanoma study were not publicly available.

Table 2: In Vitro Efficacy of this compound (SEL201) in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineIC50 (µM) after 7 daysEffect on Colony Formation (CFU-L)Key FindingsReference
MV4-110.8Significant inhibitionSuppresses eIF4E phosphorylation, induces apoptosis, and inhibits leukemic progenitor colony formation.[2][2]
MM61.2Significant inhibitionSynergistic inhibition of AML cell growth when combined with 5'-azacytidine or rapamycin.[2][2]
U937> 10Significant inhibitionDoes not affect the proliferation of normal, non-malignant cells.[2][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Protocol 1: Melanoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor and anti-metastatic efficacy of this compound in a melanoma xenograft model.

Materials:

  • Human melanoma cell line with a specific mutation (e.g., KIT D820Y).

  • Immunocompromised mice (e.g., Nude or SCID).

  • This compound (SEL201) formulated for in vivo administration.

  • Vehicle control.

  • Standard animal housing and monitoring equipment.

  • Calipers for tumor measurement.

Workflow:

Melanoma_Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis CellCulture 1. Culture Melanoma Cells Harvest 2. Harvest and Resuspend Cells CellCulture->Harvest Injection 3. Subcutaneous Injection into Mice Harvest->Injection TumorGrowth 4. Monitor Tumor Growth Injection->TumorGrowth Randomization 5. Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment 6. Administer this compound or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Metastasis 8. Assess Metastasis (e.g., Lung Colonization) Monitoring->Metastasis

Figure 2: Melanoma Xenograft Experimental Workflow.

Procedure:

  • Cell Culture: Culture the human melanoma cell line under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound at the predetermined dose and schedule via the appropriate route (e.g., oral gavage). The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight as an indicator of toxicity.

  • Metastasis Assessment: At the end of the study, euthanize the animals and harvest organs (e.g., lungs) to assess for metastatic lesions.

Protocol 2: In Vitro AML Cell Viability and Colony Formation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MM6, U937).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound (SEL201) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates for viability assays.

  • Methylcellulose-based medium for colony formation assays.

  • Cell viability reagent (e.g., WST-1 or CellTiter-Glo).

  • Incubator (37°C, 5% CO₂).

Workflow:

AML_In_Vitro_Workflow cluster_viability Cell Viability Assay cluster_colony Colony Formation Assay SeedViability 1. Seed AML cells in 96-well plates TreatViability 2. Treat with increasing concentrations of this compound SeedViability->TreatViability IncubateViability 3. Incubate for 7 days TreatViability->IncubateViability MeasureViability 4. Measure viability (e.g., WST-1 assay) IncubateViability->MeasureViability IC50 5. Calculate IC50 values MeasureViability->IC50 SeedColony 1. Plate AML cells in methylcellulose medium TreatColony 2. Add increasing concentrations of this compound SeedColony->TreatColony IncubateColony 3. Incubate for 10-14 days TreatColony->IncubateColony CountColony 4. Count colonies IncubateColony->CountColony

Figure 3: AML In Vitro Experimental Workflow.

Procedure:

A. Cell Viability Assay:

  • Seed AML cells in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Add increasing concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 7 days.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine cell viability.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

B. Colony Formation Assay:

  • Prepare a single-cell suspension of AML cells.

  • Mix the cells with methylcellulose-based medium containing various concentrations of this compound.

  • Plate the cell-methylcellulose mixture in petri dishes.

  • Incubate the dishes for 10-14 days until colonies are visible.

  • Count the number of colonies (defined as a cluster of >50 cells) in each dish.

  • Express the results as a percentage of colony formation relative to the vehicle-treated control.

Conclusion

The preclinical data available for this compound (SEL201) indicate its potential as a therapeutic agent for cancers driven by the MNK1/2-eIF4E signaling axis, such as certain types of melanoma and acute myeloid leukemia. The provided protocols offer a foundation for researchers to further investigate the efficacy and mechanism of action of this MNK inhibitor in relevant animal models. Further studies are warranted to fully elucidate the in vivo efficacy, optimal dosing regimens, and potential combination strategies for this compound in various oncology indications.

References

Application Notes and Protocols for SLV-2436 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note and protocol are provided as a hypothetical example. As of the date of this document, specific public-domain data for a compound designated "SLV-2436" is not available. This document is intended to serve as a detailed template for researchers, scientists, and drug development professionals on how to utilize Western blot analysis for the characterization of a novel signaling pathway modulator, here hypothetically named this compound, a putative inhibitor of the MAPK/ERK signaling cascade.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. This compound is a novel small molecule inhibitor under investigation for its potential to modulate this pathway. Western blotting is a fundamental technique to elucidate the mechanism of action of such compounds by quantifying changes in the phosphorylation status of key pathway proteins.[2][3][4] This document provides a detailed protocol for using Western blot analysis to assess the inhibitory effect of this compound on the phosphorylation of MEK1/2 and ERK1/2 in a human cancer cell line.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to be a targeted inhibitor of the RAF kinase family. By inhibiting RAF, this compound is expected to prevent the downstream phosphorylation and activation of MEK1/2 and, subsequently, ERK1/2. The diagram below illustrates the proposed mechanism of action within the MAPK signaling cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK p SLV2436 This compound SLV2436->RAF ERK ERK1/2 MEK->ERK p Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting Procedure cluster_analysis Data Analysis CellCulture 1. Cell Culture Treatment 2. Treatment with this compound CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Stripping 11. Stripping Detection->Stripping Reprobing 12. Re-probing (e.g., anti-Total ERK) Stripping->Reprobing Normalization 13. Normalization & Quantification Reprobing->Normalization

References

Application Notes and Protocols: Immunoprecipitation of MNK1 and MNK2 with SLV-2436

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of MAPK-interacting kinases 1 and 2 (MNK1 and MNK2) using the potent and ATP-competitive inhibitor SLV-2436 (also known as SEL-201). This compound can be utilized as a tool to study the interactions and cellular functions of MNK1 and MNK2.

Introduction

This compound is a highly potent inhibitor of both MNK1 and MNK2, with IC50 values of 10.8 nM and 5.4 nM, respectively[1]. This specificity allows for the targeted pulldown and analysis of protein complexes associated with these kinases. Immunoprecipitation (IP) is a technique used to isolate a specific protein out of a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. In this context, an antibody targeting MNK1 or MNK2 will be used to capture the kinase, and any interacting proteins, from the lysate. This protocol outlines the necessary steps for cell lysis, immunoprecipitation, and subsequent analysis.

Data Presentation

ParameterRecommendation
Cell Lysis Buffer RIPA Buffer or similar non-denaturing lysis buffer
Protease/Phosphatase Inhibitors Recommended to preserve protein integrity and phosphorylation status
Antibody Concentration 1-5 µg of anti-MNK1 or anti-MNK2 antibody per 500-1000 µg of total protein lysate
Protein A/G Bead Slurry 20-30 µL of a 50% slurry per immunoprecipitation reaction
Incubation with Antibody 2-4 hours or overnight at 4°C with gentle rotation
Incubation with Beads 1-2 hours at 4°C with gentle rotation
Wash Buffer Cell Lysis Buffer (ice-cold)
Number of Washes 3-5 times
Elution Buffer 1X SDS-PAGE sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5)

Experimental Protocols

Materials and Reagents
  • Cells: Cultured cells expressing endogenous or overexpressed MNK1/MNK2.

  • This compound: To be used as a control or for competitive binding studies if desired.

  • Primary Antibodies: Rabbit or mouse anti-MNK1 or anti-MNK2 antibody.

  • Isotype Control Antibody: Rabbit or mouse IgG corresponding to the host species of the primary antibody.

  • Protein A/G Beads: Agarose or magnetic beads.

  • Lysis Buffer: (e.g., RIPA Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Supplement with protease and phosphatase inhibitors just before use.

  • Wash Buffer: Ice-cold Lysis Buffer.

  • Elution Buffer: 1X SDS-PAGE sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) or a low pH elution buffer.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Microcentrifuge tubes.

  • Rotating platform or rocker.

  • Microcentrifuge.

Procedure

1. Cell Lysis a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Immunoprecipitation a. Dilute the cell lysate to a final concentration of approximately 1 mg/mL with ice-cold lysis buffer. b. To a microcentrifuge tube, add 500-1000 µg of total protein lysate. c. Add 1-5 µg of the primary antibody (anti-MNK1 or anti-MNK2) to the lysate. For a negative control, add the same amount of isotype control IgG to a separate tube of lysate. d. Incubate the antibody-lysate mixture for 2-4 hours or overnight at 4°C on a rotating platform. e. Add 20-30 µL of a 50% slurry of Protein A/G beads to the antibody-lysate mixture. f. Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the beads to bind the antibody-protein complex.

3. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the centrifugation and wash steps for a total of 3-5 times to remove non-specific binding proteins.

4. Elution a. After the final wash, carefully remove all of the supernatant. b. To elute the immunoprecipitated proteins, add 20-40 µL of 1X SDS-PAGE sample buffer directly to the beads. c. Vortex briefly and heat the samples at 95-100°C for 5-10 minutes. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads. e. Carefully transfer the supernatant containing the eluted proteins to a new tube. The samples are now ready for analysis by Western blotting or mass spectrometry.

Mandatory Visualization

Immunoprecipitation_Workflow start Start: Cell Culture lysis Cell Lysis (Ice-cold Lysis Buffer) start->lysis centrifugation1 Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifugation1 lysate Cleared Lysate (Supernatant) centrifugation1->lysate add_ab Add Anti-MNK1/MNK2 Antibody (Incubate 2-4h or O/N at 4°C) lysate->add_ab add_beads Add Protein A/G Beads (Incubate 1-2h at 4°C) add_ab->add_beads wash Wash Beads (3-5 times with Lysis Buffer) add_beads->wash elution Elution (SDS-PAGE Sample Buffer, 95-100°C) wash->elution analysis Analysis (Western Blot / Mass Spectrometry) elution->analysis end End analysis->end

Caption: Workflow for the immunoprecipitation of MNK1/MNK2.

SLV2436_Signaling_Pathway SLV2436 This compound MNK1_2 MNK1 / MNK2 SLV2436->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Translation Protein Translation eIF4E->Translation Upstream_Kinases Upstream Kinases (e.g., ERK, p38) Upstream_Kinases->MNK1_2

Caption: this compound mechanism of action on the MNK1/2 signaling pathway.

References

Application Notes and Protocols for the Use of Anaplastic Lymphoma Kinase (ALK) Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on publicly available data for well-characterized Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Crizotinib, Ceritinib, and Alectinib (B1194254). The compound "SLV-2436" is not referenced in the available scientific literature, suggesting it may be an internal development code. The provided information serves as a comprehensive guide for researchers working with ALK inhibitors in preclinical mouse models and should be adapted as necessary for specific, proprietary compounds.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal rearrangements, gene fusions, or mutations, acts as a potent oncogenic driver in various cancers.[1][2][3] These malignancies include non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][4] Small molecule ALK inhibitors have demonstrated significant therapeutic efficacy by blocking the downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis.[1][2] This document provides detailed protocols and data for the use of ALK inhibitors in mouse models of cancer, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize typical dosage and pharmacokinetic parameters for commonly used ALK inhibitors in mouse models. These values can serve as a starting point for designing in vivo studies with novel ALK inhibitors.

Table 1: Recommended Dosages of ALK Inhibitors in Mouse Models

CompoundMouse ModelDosageAdministration RouteReference
CrizotinibALCL Xenograft100 mg/kg, once dailyOral gavage[5]
CrizotinibNSCLC Xenograft25 mg/kgOral gavage[6]
CeritinibNSCLC Xenograft25-50 mg/kg, once dailyOral gavage[7]
AlectinibNeuroblastoma Xenograft25 mg/kg, once dailyIntraperitoneal[8]
AlectinibNSCLC Xenograft20 mg/kg, once dailyOral gavage[4]
AlectinibRET-fusion Xenograft60 mg/kg, once dailyOral gavage[9]

Table 2: Pharmacokinetic Parameters of Select ALK Inhibitors in Mice

CompoundDoseTmax (hours)Cmax (ng/mL)AUC (ng·hr/mL)Reference
Alectinib4 mg/kg (oral)~1.5Not specifiedNot specified[4]
Alectinib20 mg/kg (oral)~2Not specifiedNot specified[4]
CeritinibNot specified4-6Not specifiedNot specified[10][11]
Crizotinib500 mg/kg (oral)Not specifiedNot specifiedNot specified[12]

Note: Detailed pharmacokinetic data for specific doses in mice are often limited in publicly available literature. The provided data indicates the time to reach maximum plasma concentration (Tmax) and that therapeutic concentrations are achieved at the efficacious doses listed in Table 1.

Experimental Protocols

Protocol 1: Preparation of ALK Inhibitor Formulation for Oral Gavage

This protocol describes the preparation of a suspension of an ALK inhibitor for oral administration to mice.

Materials:

  • ALK inhibitor compound

  • Vehicle (e.g., 0.5% methylcellulose, 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na))

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of the ALK inhibitor powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle (e.g., 0.5% methylcellulose) to achieve the desired final concentration. For example, for a 25 mg/kg dose in a 20 g mouse, the total dose is 0.5 mg. If the gavage volume is 0.1 mL, the required concentration is 5 mg/mL.

  • Vortex the tube vigorously until a homogenous suspension is formed.

  • It is recommended to prepare the suspension fresh daily before administration.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol details the establishment of a subcutaneous xenograft model using an ALK-positive cancer cell line and subsequent treatment with an ALK inhibitor.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, H2228 for NSCLC; NGP for neuroblastoma)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® (optional)

  • Immunodeficient mice (e.g., nu/nu, SCID)

  • Syringes and needles

  • Calipers

  • ALK inhibitor formulation (from Protocol 1)

  • Vehicle control

Procedure:

  • Cell Culture: Culture the ALK-positive cancer cell line in the appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in either serum-free medium or a 1:1 mixture of medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.[4]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

  • Calculation of Tumor Volume: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2.[4]

  • Randomization and Treatment: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the ALK inhibitor formulation or vehicle control to the respective groups daily via oral gavage.

  • Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.

  • Study Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol.

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition for the treated groups compared to the control group.

Visualizations

Signaling Pathway

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus cluster_output Cellular Response Ligand Ligand (e.g., PTN, MDK) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation SLV2436 This compound (ALK Inhibitor) SLV2436->ALK Inhibition Experimental_Workflow start Start cell_culture 1. ALK-Positive Cell Culture start->cell_culture cell_prep 2. Cell Preparation (Harvest & Resuspend) cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth 4. Monitor Tumor Growth implantation->tumor_growth randomization 5. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 6. Daily Dosing with ALK Inhibitor or Vehicle randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint Reached monitoring->endpoint Tumor size limit or study duration analysis 9. Euthanasia, Tumor Excision, & Data Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for In Vivo Administration of SLV-2436 (SEL-201)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration methods for SLV-2436, also known as SEL-201, a potent and ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). The information is compiled from preclinical studies to guide the design and execution of in vivo experiments.

Mechanism of Action

This compound (SEL-201) selectively inhibits MNK1 and MNK2, which are key downstream effectors of the MAPK signaling pathway.[1][2][3] By inhibiting these kinases, this compound (SEL-201) blocks the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[2] Phosphorylation of eIF4E is a critical step for its oncogenic activity, and its inhibition can suppress the translation of mRNAs involved in tumor growth, proliferation, and metastasis.[2][3][4]

Signaling Pathway

The diagram below illustrates the MNK1/2 signaling pathway and the point of intervention for this compound (SEL-201).

MNK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Stress) RAS RAS Extracellular_Stimuli->RAS p38 p38 MAPK Extracellular_Stimuli->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E SLV_2436 This compound (SEL-201) SLV_2436->MNK1_2 p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E P Translation mRNA Translation (Oncogenic Proteins) p_eIF4E->Translation Tumor_Growth Tumor Growth & Metastasis Translation->Tumor_Growth

Caption: MNK1/2 Signaling Pathway and Inhibition by this compound (SEL-201).

Quantitative Data Summary: In Vivo Administration of this compound (SEL-201)

The following table summarizes the available quantitative data for the in vivo administration of this compound (SEL-201) in preclinical models.

Animal ModelTumor TypeAdministration RouteDosageDosing ScheduleVehicle/FormulationKey Findings
MouseMelanoma (xenograft)OralNot SpecifiedNot SpecifiedNot SpecifiedSuppressed tumor metastasis.[4]
MouseAcute Myeloid Leukemia (AML)OralNot SpecifiedNot SpecifiedNot SpecifiedWell-tolerated and safe.[2]

Note: Specific details on dosage, schedule, and formulation are limited in publicly available literature. Researchers should perform dose-response studies to determine the optimal regimen for their specific model.

Experimental Protocols

General Protocol for Oral Administration in Mice

This compound (SEL-201) is orally bioavailable and has been shown to be well-tolerated in mice.[2] The following is a general protocol for oral gavage, which should be optimized for specific experimental needs.

a. Formulation Preparation:

While specific formulations for SEL-201 are not detailed in the available literature, a common vehicle for oral administration of small molecule inhibitors in mice can be adapted. A suggested starting point is a formulation containing DMSO, PEG300, and corn oil.[1]

  • Example Vehicle Preparation:

    • Dissolve the required amount of this compound (SEL-201) in a minimal amount of DMSO.

    • Add PEG300 to the solution.

    • Add corn oil to reach the final desired volume.

    • Vortex or sonicate the mixture to ensure a homogenous suspension.

b. Dosing:

  • Dosage Calculation: The appropriate dosage will depend on the specific animal model and the therapeutic goals. It is recommended to conduct a pilot study with a range of doses to determine the optimal therapeutic window.

  • Administration: Administer the prepared formulation via oral gavage using an appropriately sized feeding needle. The volume should be calculated based on the mouse's body weight, typically not exceeding 10 mL/kg.[5]

Subcutaneous Xenograft Mouse Model Protocol

This protocol outlines a general workflow for evaluating the efficacy of this compound (SEL-201) in a subcutaneous xenograft model.

a. Cell Implantation:

  • Culture the desired cancer cell line to ~80-90% confluency.

  • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

  • Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

b. Tumor Growth and Treatment:

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (SEL-201) or vehicle control to the respective groups according to the determined oral dosing regimen.

c. Monitoring and Endpoints:

  • Continue to measure tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot for p-eIF4E).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of this compound (SEL-201).

InVivo_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (this compound or Vehicle) Randomization->Treatment Monitoring 6. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Analysis Monitoring->Endpoint

References

Application Notes and Protocols: SLV-2436 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV-2436, also known as SEL201, is a potent and ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1] These kinases are key downstream effectors of the MAPK signaling pathways and are the sole kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Ser209. The phosphorylation of eIF4E is a critical event in the translation of mRNAs encoding for proteins involved in cell proliferation, survival, and oncogenesis. Dysregulation of the MNK-eIF4E axis has been implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML). Preclinical studies have demonstrated that inhibition of MNK1/2 by this compound can suppress cancer cell growth and induce apoptosis.

This document provides detailed application notes and protocols for the use of this compound in combination with other therapeutic agents, based on preclinical findings. The primary focus is on the synergistic anti-leukemic effects observed when this compound is combined with the DNA hypomethylating agent 5'-azacytidine and the mTOR inhibitor rapamycin (B549165) in AML models.

Signaling Pathway

The MNK1/2-eIF4E signaling axis is a downstream component of the RAS/RAF/MEK/ERK and p38 MAPK pathways. Upon activation by upstream signals, MNK1/2 phosphorylate eIF4E, which then promotes the translation of oncogenic proteins. This compound acts by directly inhibiting MNK1 and MNK2, thereby preventing eIF4E phosphorylation and subsequent protein synthesis.

SLV-2436_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 MNK-eIF4E Axis cluster_2 Downstream Effects Growth Factors Growth Factors RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Growth Factors->RAS/RAF/MEK/ERK Stress Stimuli Stress Stimuli p38 MAPK p38 MAPK Stress Stimuli->p38 MAPK MNK1/2 MNK1/2 RAS/RAF/MEK/ERK->MNK1/2 p38 MAPK->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E Phosphorylation p-eIF4E (Ser209) p-eIF4E (Ser209) mRNA Translation mRNA Translation p-eIF4E (Ser209)->mRNA Translation Oncogenic Proteins Oncogenic Proteins mRNA Translation->Oncogenic Proteins Cell Proliferation & Survival Cell Proliferation & Survival Oncogenic Proteins->Cell Proliferation & Survival This compound This compound This compound->MNK1/2 Inhibition

Caption: Mechanism of action of this compound in the MNK-eIF4E signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound as a single agent and in combination with 5'-azacytidine and rapamycin in AML cell lines.

Table 1: Single-Agent Activity of this compound in AML Cell Lines

Cell LineIC50 (µM)AssayDurationReference
MV4-110.4WST-17 days[1][2]
MM61.8WST-17 days[1][2]

Table 2: Synergistic Effects of this compound in Combination with 5'-Azacytidine and Rapamycin in AML Cell Lines

Cell LineCombinationEffectMethod of Synergy DeterminationReference
U937This compound + 5'-azacytidineSynergistic inhibition of cell viability and induction of apoptosisChou-Talalay Method[3]
MV4-11This compound + RapamycinSynergistic inhibition of cell viabilityChou-Talalay Method[1]

Note: Specific Combination Index (CI) values were not explicitly provided in the primary source, but the combination was reported as synergistic based on the Chou-Talalay method.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (WST-1)

This protocol is for determining the effect of this compound, alone or in combination, on the viability of AML cells.

Materials:

  • AML cell lines (e.g., MV4-11, MM6, U937)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (SEL201)

  • 5'-azacytidine

  • Rapamycin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare stock solutions of this compound, 5'-azacytidine, and rapamycin in DMSO. Prepare serial dilutions of the drugs in culture medium to achieve the desired final concentrations. A DMSO control should be prepared at the same final concentration as the highest drug concentration.

  • Treatment:

    • Single-Agent: Add the desired concentrations of this compound to the wells. For IC50 determination, a range of concentrations is recommended (e.g., 0.01 µM to 10 µM).

    • Combination Treatment: Add this compound and 5'-azacytidine or rapamycin simultaneously to the wells at fixed-ratio concentrations.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • For single-agent studies, determine the IC50 value by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • For combination studies, analyze the data using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed AML cells in 96-well plate B Prepare drug dilutions (this compound +/- combination agent) A->B C Treat cells with drugs B->C D Incubate for 7 days C->D E Add WST-1 reagent D->E F Incubate for 2-4 hours E->F G Measure absorbance at 450 nm F->G H Analyze data (IC50, Synergy) G->H

Caption: Workflow for the in vitro cell viability assay.

Protocol 2: Clonogenic Assay in Methylcellulose

This protocol assesses the effect of this compound on the colony-forming ability of leukemic progenitors.

Materials:

  • AML cell lines or primary AML patient-derived cells

  • Iscove's MDM with 2% FBS

  • MethoCult™ H4230 medium (or equivalent)

  • This compound

  • 35 mm culture dishes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of AML cells in Iscove's MDM.

  • Treatment: Add increasing concentrations of this compound to the cell suspension.

  • Plating: Mix the cell suspension with MethoCult™ medium and plate 1.1 mL of the mixture into 35 mm culture dishes in duplicate.

  • Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.

  • Colony Counting: Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.

  • Data Analysis: Express the data as a percentage of colony formation relative to the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V/DAPI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Flow cytometer

Procedure:

  • Treatment: Treat AML cells with the desired concentrations of this compound for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and DAPI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

Protocol 4: Western Blotting for eIF4E Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of its target, eIF4E.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treatment: Treat AML cells with this compound (e.g., 0.1 µM and 1 µM) for 1 and 4 hours.

  • Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control.

Conclusion

The preclinical data strongly suggest that this compound, in combination with agents like 5'-azacytidine and rapamycin, represents a promising therapeutic strategy for AML. The synergistic interactions observed warrant further investigation in more advanced preclinical models and potentially in clinical trials. The protocols provided herein offer a framework for researchers to further explore the combination potential of this compound and to elucidate the underlying mechanisms of synergy.

References

Troubleshooting & Optimization

Technical Support Center: SLV-2436 Off-Target Effects Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using SLV-2436. It provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound, also known as SEL-201, is a highly potent, ATP-competitive small molecule inhibitor. Its primary targets are MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2), with IC50 values of 10.8 nM and 5.4 nM, respectively[1].

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological targets[2][3]. With kinase inhibitors, which often target the highly conserved ATP-binding site, there is a risk of inhibiting other kinases with similar structural features[4]. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings in clinical settings[2].

Q3: I'm observing a phenotype in my experiment. How can I be sure it's an on-target effect of this compound?

A3: It is crucial to validate that the observed phenotype is a direct result of inhibiting MNK1/2. A multi-step approach is recommended:

  • Use a structurally different MNK1/2 inhibitor: If a different inhibitor for the same target produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out MNK1 and/or MNK2. If the genetic knockout recapitulates the phenotype observed with this compound, it strongly suggests an on-target effect[2][3][5].

  • Rescue Experiments: In a knockout/knockdown cell line, re-expressing a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects[6].

Q4: What are some initial steps I can take to minimize potential off-target effects in my experimental design?

A4: Proactive measures can significantly reduce the risk of off-target effects:

  • Dose-Response Curve: Always perform a dose-response experiment to determine the lowest effective concentration of this compound that produces the desired on-target effect. Higher concentrations increase the likelihood of engaging off-target proteins[2][3].

  • Use Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself[2].

  • Confirm Target Expression: Verify the expression levels of MNK1 and MNK2 in your specific cell line or model system using methods like Western Blot or qPCR[2].

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on differentiating on-target from off-target effects.

Observed Issue Potential Off-Target Related Cause Recommended Action
High cellular toxicity at concentrations close to the on-target IC50. The compound may have a potent off-target that induces a toxic phenotype.1. Perform a broad kinase selectivity panel to identify potential off-target interactions[6]. 2. Conduct cell viability assays across multiple cell lines to determine if the toxicity is cell-type specific[2]. 3. Investigate if the toxicity correlates with the modulation of known cell death or stress pathways[2].
The observed phenotype does not match the known function of MNK1/2 or results from genetic knockdown. The phenotype is likely due to an off-target effect.1. Perform a rescue experiment by re-expressing MNK1/2 in a knockout/knockdown system. If the inhibitor's effect is not restored, it's likely an off-target effect[6]. 2. Consider target deconvolution studies using chemical proteomics to identify the actual target[2].
Inconsistent results are observed between different cell lines. The expression levels of the on-target (MNK1/2) or an unknown off-target protein may vary between cell lines.1. Confirm MNK1/2 expression levels in all cell lines used via Western Blot or qPCR[2]. 2. If an off-target is suspected, investigate its expression level in the different cell lines.
Biochemical assay results do not correlate with cellular activity. Differences in the cellular environment, such as high ATP concentrations, can alter inhibitor potency and selectivity compared to in vitro assays[2][7].1. Perform biochemical assays at physiological ATP concentrations[2]. 2. Use cellular target engagement assays like CETSA (Cellular Thermal Shift Assay) to confirm that this compound is binding to MNK1/2 in intact cells[2][3].

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to assess the selectivity of a kinase inhibitor like this compound.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase% Inhibition at 1 µMIC50 (nM)
MNK1 (On-Target) 99% 10.8
MNK2 (On-Target) 99% 5.4
Off-Target Kinase A85%150
Off-Target Kinase B78%320
Off-Target Kinase C62%850
400+ other kinases<50%>1000

This table demonstrates a desirable selectivity profile where the inhibitor is significantly more potent against its intended targets.

Table 2: Hypothetical Cellular IC50 Values in Wild-Type vs. MNK1/2 Knockout (KO) Cell Lines

Cell LineGenetic BackgroundTarget Protein ExpressionThis compound Cellular IC50 (nM)
CancerCell-XWild-TypePresent50
CancerCell-XMNK1/2 KO (CRISPR)Absent>10,000
CancerCell-YWild-TypePresent75
CancerCell-YMNK1/2 KO (CRISPR)Absent>10,000

This table illustrates a scenario where the removal of the intended target proteins renders the cells insensitive to the compound, strongly suggesting an on-target mechanism of action.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified, recombinant human kinases.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), combine each kinase with its specific substrate and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells. A single high concentration (e.g., 1 µM) can be used for initial screening, followed by a dose-response for hits.

  • Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity)[5].

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. For dose-response experiments, determine the IC50 value for each kinase.

Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation

Objective: To validate that the cellular effects of this compound are dependent on its intended targets, MNK1 and MNK2.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting unique sequences within the MNK1 and MNK2 genes into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cell line of interest. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Expand the clones and validate the knockout of MNK1 and MNK2 at the genomic level (sequencing) and protein level (Western Blot).

  • Phenotypic Analysis: Treat the validated knockout clones and wild-type control cells with a range of this compound concentrations. Perform the relevant phenotypic or cell viability assays and compare the results[3][5].

Visualizations

cluster_0 Upstream Signaling cluster_1 This compound Primary Targets cluster_2 Downstream Effects MAPK Pathway MAPK Pathway MNK1 MNK1 MAPK Pathway->MNK1 MNK2 MNK2 MAPK Pathway->MNK2 eIF4E eIF4E MNK1->eIF4E MNK2->eIF4E mRNA Translation mRNA Translation eIF4E->mRNA Translation Cell Proliferation Cell Proliferation mRNA Translation->Cell Proliferation SLV2436 This compound SLV2436->MNK1 Inhibition SLV2436->MNK2 Inhibition

Caption: Simplified signaling pathway of this compound's on-target effects.

start Phenotype Observed with this compound knockout CRISPR/Cas9 Knockout of MNK1/2 start->knockout phenotype_recap Phenotype Recapitulated? knockout->phenotype_recap on_target On-Target Effect phenotype_recap->on_target Yes off_target Potential Off-Target Effect phenotype_recap->off_target No profiling Kinase Selectivity Profiling off_target->profiling deconvolution Target Deconvolution (e.g., Chemical Proteomics) off_target->deconvolution

Caption: Experimental workflow for validating on-target effects.

issue Inconsistent Results Between Cell Lines cause1 Variable MNK1/2 Expression? issue->cause1 action1 Confirm Target Expression (Western Blot/qPCR) cause1->action1 Check cause2 Variable Off-Target Expression? cause1->cause2 No action2 Identify Off-Targets (Kinome Scan) cause2->action2 Check action3 Correlate Off-Target Expression with Phenotype action2->action3

Caption: Troubleshooting logic for inconsistent experimental outcomes.

References

Technical Support Center: SLV-2436

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SLV-2436 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and offer solutions to ensure reliable and reproducible results.

Troubleshooting Guide

This guide provides solutions to common experimental issues that may arise when working with this compound.

Observed Problem Potential Cause Recommended Solution
Inconsistent results between experiments 1. Variability in cell passage number. 2. Inconsistent inhibitor concentration. 3. Fluctuation in incubation times.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 3. Strictly adhere to the specified incubation times in your protocol.
Higher than expected IC50 value 1. Compound aggregation. 2. Off-target effects. 3. Suboptimal assay conditions.1. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[1] 2. Validate the phenotype with a structurally different inhibitor targeting the same pathway.[2] 3. Optimize assay parameters such as substrate concentration and enzyme concentration.
High background signal in fluorescence-based assays 1. Autofluorescence of this compound. 2. Contamination of reagents or microplates.1. Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths and subtract this background from the experimental wells.[1] 2. Use fresh, high-quality reagents and plates specifically designed for fluorescence assays.
Cell toxicity observed at effective concentrations 1. Off-target effects of the inhibitor. 2. The intended target is critical for cell viability.1. Perform a dose-response experiment and assess cell viability in parallel using a method like an MTS or CellTiter-Glo® assay.[2] 2. Compare the observed phenotype with genetic knockdown (e.g., siRNA) of the target to differentiate between on-target and off-target toxicity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, it is recommended to dissolve this compound in DMSO. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

Q2: How should I store this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Q3: What are the known targets of this compound?

This compound is a dual inhibitor targeting two key kinases in the MAPK signaling pathway. For specific target kinases and their binding affinities, please refer to the product datasheet.

Q4: How can I confirm that the observed cellular effects are due to the inhibition of the intended targets?

To confirm on-target activity, consider the following validation experiments:

  • Orthogonal Pharmacological Validation: Use a structurally different inhibitor for the same target and check for a similar phenotype.[2]

  • Genetic Validation: Compare the phenotype observed with this compound to that of a genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR-Cas9) of the target protein.[2]

  • Western Blot Analysis: Measure the phosphorylation status of downstream markers of the targeted pathway to confirm inhibition.

Q5: My dose-response curve is very steep and not sigmoidal. What could be the cause?

A steep, non-sigmoidal dose-response curve can be an indication of compound aggregation.[1] This can often be mitigated by including a small amount of non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.[1]

Experimental Protocols

Protocol 1: Dose-Response Experiment for Cellular Assays

This protocol outlines a general procedure to determine the effective concentration of this compound in a cell-based assay.

  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series.[2] The concentration range should span from well below the expected biochemical IC50 to concentrations where toxicity might occur.[2]

  • Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.[2] Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration.[2]

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., cell proliferation assay, reporter gene assay, or western blot for a downstream marker).[2]

  • Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS assay) to distinguish between a specific phenotypic effect and general toxicity.[2]

  • Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

Protocol 2: Biochemical Assay to Address Suspected Compound Aggregation

This protocol helps to determine if this compound is forming aggregates that may lead to non-specific inhibition.

  • Primary Assay Repetition: Repeat the primary biochemical assay according to the established protocol.

  • Detergent Inclusion: Prepare a parallel assay where a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 is included in the assay buffer.[1]

  • Dose-Response Comparison: Perform a dose-response experiment with this compound in both the standard buffer and the detergent-containing buffer.

  • Data Analysis: Compare the dose-response curves. A significant reduction or elimination of inhibitory activity in the presence of the detergent is strong evidence for inhibition by colloidal aggregation.[1]

Visualizations

SLV_2436_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression SLV2436 This compound SLV2436->RAF SLV2436->MEK Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Protocols Review Experimental Protocols (Concentration, Incubation, Passage #) Start->Check_Protocols Protocols_OK Protocols Consistent? Check_Protocols->Protocols_OK Revise_Protocols Revise and Standardize Protocols Protocols_OK->Revise_Protocols No Suspect_Artifact Suspect Assay Artifact Protocols_OK->Suspect_Artifact Yes Re_Run_Experiment1 Re-run Experiment Revise_Protocols->Re_Run_Experiment1 Re_Run_Experiment1->Start Artifact_Type Artifact Type? Suspect_Artifact->Artifact_Type Aggregation Aggregation Artifact_Type->Aggregation Steep Dose-Response Autofluorescence Autofluorescence Artifact_Type->Autofluorescence High Background Off_Target Off-Target Effects Artifact_Type->Off_Target Unexpected Phenotype Run_Detergent_Assay Run Assay with 0.01% Triton X-100 Aggregation->Run_Detergent_Assay Measure_Compound_Fluorescence Measure Compound's Inherent Fluorescence Autofluorescence->Measure_Compound_Fluorescence Orthogonal_Validation Perform Orthogonal Validation (Different Inhibitor, siRNA) Off_Target->Orthogonal_Validation Analyze_Results Analyze Results and Modify Experiment Run_Detergent_Assay->Analyze_Results Measure_Compound_Fluorescence->Analyze_Results Orthogonal_Validation->Analyze_Results

References

Technical Support Center: SLV-2436

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with SLV-2436. It includes frequently asked questions and troubleshooting guides to address common issues encountered during in vitro experiments.

I. Frequently Asked Questions (FAQs)

1. What is this compound?

This compound, also known as SEL201-88, is a potent, ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3][4]

2. What is the primary mechanism of action of this compound?

This compound selectively inhibits MNK1 and MNK2, which are kinases within the MAPK signaling pathway.[1][4] This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting MNK1/2, this compound can lead to reduced oncogenicity and metastatic potential in certain cancer cells.[1]

3. What are the IC50 values for this compound?

The reported half-maximal inhibitory concentrations (IC50) for this compound are:

  • MNK1: 10.8 nM[1][2][3][4]

  • MNK2: 5.4 nM[1][2][3][4]

4. How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO up to 70 mg/mL (199.54 mM).[2] It is insoluble in water.[2] For stock solutions, it is recommended to aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2]

5. What is a typical starting concentration range for in vitro experiments?

Given the low nanomolar IC50 values, a common starting point for cell-based assays would be in the range of 1 nM to 1 µM. However, the optimal concentration will be cell-line dependent and should be determined empirically through dose-response experiments.

II. Troubleshooting Guides

This section addresses specific issues that may arise during cell culture experiments with this compound.

Issue 1: Higher than expected cell viability or lack of cytotoxic effect.

  • Possible Cause 1: Sub-optimal concentration.

    • Solution: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line. A wider concentration range (e.g., 0.1 nM to 10 µM) may be necessary.

  • Possible Cause 2: Incorrect solvent or poor solubility.

    • Solution: Ensure this compound is fully dissolved in fresh, high-quality DMSO before further dilution in cell culture media.[2] The final DMSO concentration in the media should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Possible Cause 3: Cell line resistance.

    • Solution: The cytotoxic effect of MNK1/2 inhibitors can be cell-type specific. Consider using a positive control cell line known to be sensitive to MNK inhibition. Additionally, investigate the expression levels of MNK1 and MNK2 in your cell line.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity.

  • Possible Cause 2: "Edge effects" in multi-well plates.

    • Solution: To minimize evaporation from outer wells, fill the outer wells with sterile PBS or media without cells.

  • Possible Cause 3: Inconsistent compound dilution.

    • Solution: Prepare a serial dilution series of this compound and add the same volume of each concentration to the respective wells.

Issue 3: Discrepancies between different cytotoxicity assays.

  • Possible Cause: Different assays measure different cellular parameters.

    • Solution: Assays like MTT or resazurin (B115843) measure metabolic activity, which may not always directly correlate with cell number or apoptosis.[5][6] Consider using a multi-parametric approach. For example, combine a metabolic assay with a direct cell counting method (e.g., Trypan Blue exclusion) or an apoptosis assay (e.g., Caspase-3/7 activity).

III. Quantitative Data Summary

ParameterValueReference
Target MNK1 / MNK2[1][2][3][4]
IC50 (MNK1) 10.8 nM[1][2][3][4]
IC50 (MNK2) 5.4 nM[1][2][3][4]
Molecular Weight 350.80 g/mol [2]
Solubility (DMSO) 70 mg/mL (199.54 mM)[2]
Solubility (Water) Insoluble[2]

IV. Experimental Protocols

1. Cell Viability Assessment using Resazurin-based Assay

This protocol outlines a general procedure for determining the effect of this compound on cell viability.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • 96-well clear-bottom black plates

    • This compound

    • DMSO (cell culture grade)

    • Resazurin-based viability reagent

    • Plate reader with fluorescence capabilities

  • Procedure:

    • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence (typically Ex/Em ~560/590 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

V. Visualizations

SLV_2436_Mechanism_of_Action cluster_pathway MAPK Signaling Pathway ERK ERK MNK1_2 MNK1/MNK2 ERK->MNK1_2 Activates eIF4E eIF4E MNK1_2->eIF4E Phosphorylates Protein_Synthesis Protein Synthesis & Cell Proliferation eIF4E->Protein_Synthesis Initiates SLV_2436 This compound SLV_2436->MNK1_2 Inhibits

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

Cytotoxicity_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells adhere 2. Allow cells to adhere (e.g., 24 hours) seed_cells->adhere treat 3. Treat with serial dilutions of this compound adhere->treat incubate 4. Incubate for desired duration (24-72h) treat->incubate add_reagent 5. Add viability reagent (e.g., Resazurin) incubate->add_reagent measure 6. Incubate and measure fluorescence add_reagent->measure analyze 7. Analyze data and calculate EC50 measure->analyze end End analyze->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Guide start High Cell Viability (Low Toxicity) check_conc Is the concentration range appropriate? start->check_conc widen_range Action: Perform dose-response with a wider range. check_conc->widen_range No check_sol Is the compound fully dissolved? check_conc->check_sol Yes end Problem Resolved widen_range->end remake_stock Action: Prepare fresh stock in high-quality DMSO. check_sol->remake_stock No check_cell Is the cell line known to be resistant? check_sol->check_cell Yes remake_stock->end use_control Action: Use a positive control cell line. check_cell->use_control Yes use_control->end

Caption: Troubleshooting guide for unexpected high cell viability.

References

Technical Support Center: SLV-2436

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, SLV-2436. The following information is intended to address common pitfalls and provide guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

1. My cells are showing unexpected phenotypes or toxicity at concentrations where this compound should be specific. What could be the cause?

Unexpected cellular effects can arise from off-target activity, a common challenge with kinase inhibitors.[1][2][3] While this compound is designed for a specific target, it may interact with other kinases or cellular proteins, especially at higher concentrations. We recommend performing a comprehensive kinase panel screen to identify potential off-target interactions. Additionally, consider the possibility that the observed phenotype is a result of downstream effects from inhibiting the intended target in a previously uncharacterized signaling pathway. It has been shown that kinase inhibitors can, in some cases, activate parallel signaling cascades.[1][2][3]

2. I am having difficulty dissolving this compound for my in vitro experiments. What is the recommended solvent and procedure?

For in vitro kinase assays and cell-based assays, we recommend preparing a 10 mM stock solution of this compound in 100% DMSO. Gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly to ensure complete dissolution. When preparing working concentrations, dilute the DMSO stock in your final assay buffer. Be mindful that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your cell-based assays does not exceed 0.5%.

3. After preparing my working solutions of this compound, I am observing precipitation of the compound. How can I prevent this?

Precipitation can occur if the solubility of this compound is exceeded in your aqueous assay buffer. To mitigate this, we advise against storing diluted aqueous solutions for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment. If you continue to experience precipitation, consider including a non-ionic surfactant such as Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) in your assay buffer to improve solubility.

4. My experimental results with this compound are inconsistent. What are some potential sources of variability?

Inconsistent results can stem from several factors. Ensure the stability of the compound by storing the DMSO stock at -20°C or -80°C and minimizing freeze-thaw cycles. The metabolic state and passage number of your cell lines can also influence their response to kinase inhibitors. We recommend using cells at a consistent passage number and regularly testing for mycoplasma contamination. Finally, verify the concentration of your this compound stock solution periodically using a validated analytical method such as HPLC.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
Primary Target
Kinase A5.2
Off-Target Kinases
Kinase B158
Kinase C876
Kinase D> 10,000
Kinase E> 10,000

IC50 values were determined using a 10-point dose-response curve with a 3-fold serial dilution starting at 10 µM.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the target kinase in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution containing the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to create a 4X inhibitor solution.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction by adding 20 µL of a suitable stop solution (e.g., EDTA).

  • Data Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling_Pathway_SLV_2436 cluster_target Target Pathway cluster_off_target Off-Target Pathway Upstream Activator Upstream Activator Kinase A Kinase A Upstream Activator->Kinase A Activates Kinase B Kinase B Upstream Activator->Kinase B Activates Downstream Effector 1 Downstream Effector 1 Kinase A->Downstream Effector 1 Phosphorylates Cellular Response A Cellular Response A Downstream Effector 1->Cellular Response A Leads to Downstream Effector 2 Downstream Effector 2 Kinase B->Downstream Effector 2 Phosphorylates Cellular Response B\n(Unintended) Cellular Response B (Unintended) Downstream Effector 2->Cellular Response B\n(Unintended) Leads to This compound This compound This compound->Kinase A Inhibits (High Affinity) This compound->Kinase B Inhibits (Low Affinity)

Caption: Hypothetical signaling pathways showing the intended and off-target effects of this compound.

Experimental_Workflow Start Start Prepare 10 mM\nthis compound Stock\nin DMSO Prepare 10 mM This compound Stock in DMSO Start->Prepare 10 mM\nthis compound Stock\nin DMSO Serial Dilution\nin DMSO Serial Dilution in DMSO Prepare 10 mM\nthis compound Stock\nin DMSO->Serial Dilution\nin DMSO Dilute in\nAssay Buffer (4X) Dilute in Assay Buffer (4X) Serial Dilution\nin DMSO->Dilute in\nAssay Buffer (4X) Add to\nAssay Plate Add to Assay Plate Dilute in\nAssay Buffer (4X)->Add to\nAssay Plate Add Kinase Add Kinase Add to\nAssay Plate->Add Kinase Pre-incubate Pre-incubate Add Kinase->Pre-incubate Add Substrate/ATP Add Substrate/ATP Pre-incubate->Add Substrate/ATP Incubate Incubate Add Substrate/ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Read Plate Read Plate Stop Reaction->Read Plate Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Read Plate->Data Analysis\n(IC50 Calculation) End End Data Analysis\n(IC50 Calculation)->End

Caption: General experimental workflow for an in vitro kinase assay with this compound.

References

SLV-2436 Protocol Refinement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed experimental protocols for a compound designated "SLV-2436" are not available. The following technical support center is a representative guide created for a hypothetical small molecule kinase inhibitor. The information provided is intended to serve as a practical example for researchers working with similar compounds and should be adapted based on the specific characteristics of the molecule being investigated.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem/Observation Potential Cause Recommended Solution
Inconsistent or no biological activity in cell-based assays. 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Precipitation: Compound is not fully dissolved in the final assay medium. 3. Incorrect Dosage: Calculation errors or use of a concentration outside the active range. 4. Cell Line Resistance: The target pathway may not be active or critical in the chosen cell line.1. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability. 2. Visually inspect the medium for precipitates after adding the compound. Consider pre-diluting in a serum-free medium before adding to the final culture. Ensure the final solvent concentration is not toxic to cells (e.g., <0.1% DMSO). 3. Re-calculate all dilutions. Perform a dose-response curve to identify the optimal concentration range (e.g., 1 nM to 10 µM). 4. Verify the expression and phosphorylation status of the target kinase in your cell line via Western blot.
High background signal in biochemical assays (e.g., kinase assays). 1. Non-specific Binding: The compound may be interacting with assay components. 2. Reagent Contamination: Contaminated buffers or enzymes.1. Include control wells with no enzyme to determine background signal. Add a non-ionic detergent like Tween-20 (0.01%) to the assay buffer. 2. Use fresh, high-quality reagents and filter-sterilize buffers.
Compound precipitation in stock solution. 1. Low Solubility: The compound has poor solubility in the chosen solvent. 2. Incorrect Storage Temperature: Storage at too low a temperature for the solvent used (e.g., DMSO at 4°C).1. Ensure you are using a recommended solvent (e.g., DMSO). Gentle warming (to 37°C) and vortexing may help. If solubility remains an issue, consider alternative solvents after consulting compound literature. 2. Store DMSO stock solutions at room temperature for short-term use or at -20°C/-80°C for long-term storage. Avoid storing DMSO stocks at 4°C.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting this compound? For initial stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is recommended. For in vivo studies, a formulation of saline, PEG300, and Tween-80 may be more appropriate, but this requires optimization.

2. How should I prepare working dilutions for cell culture experiments? Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For experiments, create intermediate dilutions in a serum-free medium before making the final dilution in your complete cell culture medium. This two-step dilution process helps prevent precipitation.

3. What is the stability of this compound in solution? In DMSO at -80°C, the compound is stable for at least six months. In aqueous media at 37°C, activity may decline after 24 hours. It is recommended to prepare fresh dilutions for each experiment.

4. What are some essential controls for experiments involving this compound?

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that receive no treatment.

  • Positive Control: A known inhibitor of the same target or pathway, if available.

  • Off-Target Control: A structurally similar but inactive molecule, if available.

Experimental Protocols

Protocol 1: Western Blot for Target Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of its target kinase in a cellular context.

  • Cell Seeding: Plate 1.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

  • Starvation (Optional): If the pathway is activated by serum, starve cells in a serum-free medium for 12-24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).

  • Stimulation: If required, stimulate the pathway with an appropriate growth factor (e.g., EGF at 100 ng/mL) for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane, run the gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target (e.g., p-Kinase Y, 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image.

    • Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH).

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add this compound in a series of dilutions (e.g., 8-point, 3-fold dilutions starting from 10 µM). Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Y Receptor->TargetKinase Activates Downstream1 Substrate A TargetKinase->Downstream1 Phosphorylates Downstream2 Substrate B TargetKinase->Downstream2 Phosphorylates p_Downstream1 p-Substrate A Downstream1->p_Downstream1 p_Downstream2 p-Substrate B Downstream2->p_Downstream2 TF Transcription Factor p_Downstream1->TF p_Downstream2->TF Gene Gene Expression TF->Gene Regulates Proliferation Proliferation Gene->Proliferation Drives GF Growth Factor GF->Receptor Binds SLV2436 This compound SLV2436->TargetKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Cells in 96-well Plate B1 Treat Cells with This compound or Vehicle A1->B1 A2 Prepare this compound Serial Dilutions A2->B1 B2 Incubate for 72 hours B1->B2 B3 Add MTT Reagent B2->B3 B4 Incubate for 4 hours B3->B4 B5 Add Solubilization Buffer B4->B5 C1 Read Absorbance (570 nm) B5->C1 C2 Calculate IC50 Value C1->C2

Caption: Workflow for a cell viability (MTT) assay.

Troubleshooting_Logic Start No Compound Activity Observed Q1 Is the compound dissolved? Start->Q1 A1_Yes Check Cell Line Sensitivity Q1->A1_Yes Yes A1_No Review Solubilization Protocol Q1->A1_No No Q2 Is the target expressed/active? A1_Yes->Q2 A2_Yes Verify Compound Integrity (LC-MS) Q2->A2_Yes Yes A2_No Select a Different Cell Line Q2->A2_No No Q3 Is the dosage correct? A2_Yes->Q3 A3_Yes Consider Off-Target Effects or Resistance Q3->A3_Yes Yes A3_No Recalculate and Re-test Q3->A3_No No

Caption: Troubleshooting logic for lack of compound activity.

Validation & Comparative

A Comparative Guide to SLV-2436 and Other MNK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MNK inhibitor SLV-2436 against other notable alternatives, supported by experimental data. The information is presented to facilitate informed decisions in research and development endeavors.

Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) have emerged as critical therapeutic targets in oncology. By phosphorylating the eukaryotic initiation factor 4E (eIF4E), MNKs play a pivotal role in regulating the translation of mRNAs encoding proteins integral to cell growth, proliferation, and survival. The dysregulation of the MNK-eIF4E signaling axis is a hallmark of various cancers, making MNK inhibitors a promising class of anti-cancer therapeutics. This guide focuses on this compound, comparing its performance with other well-characterized MNK inhibitors: Tomivosertib (eFT508), ETC-206, and BAY 1143269.

Biochemical Potency: A Head-to-Head Comparison

The in vitro inhibitory potency of this compound and its counterparts against the primary MNK isoforms, MNK1 and MNK2, is a fundamental measure of their biochemical activity. The half-maximal inhibitory concentration (IC50) values from comparative studies are summarized below.

InhibitorMNK1 IC50 (nM)MNK2 IC50 (nM)
This compound 10.8[1]5.4[1]
Tomivosertib (eFT508)1 - 2.4[1][2][3][4]1[1][2][3][4]
ETC-20664[1][2]86[1][2]
BAY 114326940[1][2]904[1][2]

Table 1: Biochemical IC50 values of selected MNK inhibitors against MNK1 and MNK2.

Cellular Activity: Targeting the MNK-eIF4E Axis

The efficacy of MNK inhibitors in a cellular context is primarily assessed by their ability to inhibit the phosphorylation of eIF4E at serine 209 (Ser209) and their anti-proliferative effects on cancer cell lines.

Inhibition of eIF4E Phosphorylation

Tomivosertib (eFT508) has been shown to dose-dependently reduce eIF4E phosphorylation in tumor cell lines with an IC50 ranging from 2-16 nM[3][4]. Similarly, ETC-206 inhibits eIF4E phosphorylation in K562-eIF4E cells with an IC50 of 0.8 µM and in peripheral blood mononuclear cells (PBMCs) with an IC50 of 1.7 µM[2]. While specific cellular IC50 values for this compound in inhibiting eIF4E phosphorylation are not as widely reported in a comparative context, its potent biochemical inhibition of both MNK1 and MNK2 suggests a strong potential for robust cellular target engagement.

Anti-proliferative Activity

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the MNK signaling pathway and a typical experimental workflow.

MNK_Signaling_Pathway MNK Signaling Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Module cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MNK1_2 MNK1/2 ERK1_2->MNK1_2 Activation p38_MAPK->MNK1_2 Activation eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E mRNA_Translation Translation of Oncogenic mRNAs (e.g., c-Myc, Cyclin D1) p_eIF4E->mRNA_Translation Cell_Proliferation Cell Proliferation, Survival, Metastasis mRNA_Translation->Cell_Proliferation Inhibitors MNK Inhibitors (this compound, eFT508, etc.) Inhibitors->MNK1_2

Caption: The MNK signaling cascade, a key regulator of protein synthesis and cell proliferation.

Experimental_Workflow Experimental Workflow for MNK Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay IC50_Determination Determine IC50 values against MNK1 & MNK2 Kinase_Assay->IC50_Determination Cell_Culture Culture Cancer Cell Lines Inhibitor_Treatment Treat cells with MNK Inhibitors Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot for p-eIF4E (Ser209) Inhibitor_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Viability_Assay Cellular_IC50 Determine cellular IC50 for p-eIF4E inhibition Western_Blot->Cellular_IC50 Antiproliferative_IC50 Determine anti-proliferative IC50 values Viability_Assay->Antiproliferative_IC50

References

A Comparative Guide to SLV-2436 and Cercosporamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two kinase inhibitors, SLV-2436 and cercosporamide (B1662848), for researchers and professionals in drug development. The information is presented to facilitate an objective evaluation of their performance and potential applications based on available experimental data.

Introduction

This compound is a highly potent and ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2)[1][2]. Its selectivity is notably concentrated within the CAMK (calcium/calmodulin-dependent protein kinase) family of kinases.

Cercosporamide is a natural product first identified as a broad-spectrum antifungal agent[3]. Its primary antifungal mechanism is the potent and selective inhibition of fungal Protein Kinase C1 (Pkc1), a key enzyme in the cell wall integrity pathway[4][5]. Interestingly, cercosporamide also exhibits potent inhibitory activity against MNK1 and MNK2, giving it a dual-action profile with potential applications in both infectious diseases and oncology[6][7].

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and cercosporamide, focusing on their inhibitory activities against their primary targets.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Ki (nM)Notes
This compound MNK110.8[1][2]-ATP-competitive inhibitor.
MNK25.4[1][2]-
Cercosporamide Fungal Pkc1<50[3][4]<7[3][4]ATP-competitive inhibitor.
MNK1116[7][8]-
MNK211[6][7][8]-
JAK331[7][8]-
Human PKCα1020[6]-Less effective inhibition.
Human PKCβ350[6]-
Human PKCγ5800[6]-

Table 2: Antifungal Activity of Cercosporamide

Fungal SpeciesMIC (μg/mL)
Candida albicans10[4]
Aspergillus fumigatus10[4]

Signaling Pathways and Mechanisms of Action

MNK1/2-eIF4E Signaling Pathway

Both this compound and cercosporamide inhibit MNK1 and MNK2. These kinases are key downstream effectors of the MAPK signaling pathway and are responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Ser209[9][10]. Phosphorylated eIF4E is a critical component of the eIF4F complex, which initiates cap-dependent mRNA translation. By inhibiting MNK1/2, both compounds can block eIF4E phosphorylation, leading to the suppression of the translation of proteins involved in cell proliferation, survival, and metastasis[9][10]. This is the primary mechanism for their potential anticancer activity.

MNK1_2_eIF4E_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase cluster_translation Translation Initiation cluster_inhibitors Inhibitors MAPK MAPK (e.g., ERK, p38) MNK MNK1/2 MAPK->MNK Activates eIF4E eIF4E MNK->eIF4E Phosphorylates p_eIF4E p-eIF4E (Ser209) Translation Translation of Oncogenic Proteins p_eIF4E->Translation Promotes SLV2436 This compound SLV2436->MNK Cercosporamide_MNK Cercosporamide Cercosporamide_MNK->MNK

MNK1/2-eIF4E signaling pathway and points of inhibition.

Fungal Pkc1 Cell Wall Integrity Pathway

Cercosporamide's antifungal activity stems from its inhibition of Pkc1, a central kinase in the fungal cell wall integrity (CWI) pathway[4][11][12]. This pathway is crucial for maintaining the structural integrity of the fungal cell wall, especially during periods of stress such as cell division or exposure to antifungal agents. Inhibition of Pkc1 disrupts this pathway, leading to a weakened cell wall and ultimately, cell lysis[4].

Pkc1_CWI_Pathway cluster_stress Cell Wall Stress cluster_pkc1 Pkc1 Kinase cluster_mapk MAPK Cascade cluster_response Cellular Response cluster_inhibitor Inhibitor Stress Cell Wall Stress Pkc1 Pkc1 Stress->Pkc1 Activates MAPK_cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1) Pkc1->MAPK_cascade Activates CWI Cell Wall Integrity MAPK_cascade->CWI Maintains Cercosporamide_Pkc1 Cercosporamide Cercosporamide_Pkc1->Pkc1 Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and Compound Prepare_Reagents->Incubate Stop_Reaction Stop Kinase Reaction Incubate->Stop_Reaction Detect_ADP Detect ADP Production (e.g., ADP-Glo) Stop_Reaction->Detect_ADP Measure_Signal Measure Luminescence Detect_ADP->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End MIC_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate Serial_Dilution Serially Dilute Cercosporamide in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually or Spectrophotometrically Read Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Guide to MNK1/2 Inhibitors: SLV-2436, Tomivosertib, and CGP 57380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profiles of three prominent inhibitors of MAP kinase-interacting kinases 1 and 2 (MNK1/2): SLV-2436 (also known as SEL201), Tomivosertib (eFT-508), and CGP 57380. A comprehensive understanding of the selectivity of these compounds is crucial for the accurate interpretation of experimental results and for guiding the development of novel therapeutics targeting the MNK signaling pathway.

Introduction to MNK Kinases

MNK1 and MNK2 are serine/threonine kinases that act as downstream effectors of the MAPK signaling pathways, including ERK and p38.[1][2][3][4][5] A primary and well-established substrate of MNK1/2 is the eukaryotic initiation factor 4E (eIF4E).[1][2][3][4][5] Upon phosphorylation by MNK kinases, eIF4E plays a critical role in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer and other proliferative diseases. The MNK1/2-eIF4E signaling axis is a key regulator of the translation of mRNAs encoding for proteins involved in cell growth, proliferation, and survival, making it an attractive target for therapeutic intervention.

Selectivity Profiles of MNK1/2 Inhibitors

The following table summarizes the available quantitative data on the inhibitory activity of this compound, Tomivosertib, and CGP 57380 against their primary targets and a selection of off-target kinases. The data is primarily derived from in vitro kinase assays.

Target This compound (SEL201) IC50 (nM) Tomivosertib (eFT-508) IC50 (nM) CGP 57380 IC50 (µM)
MNK1 10.8[6]1-2[7][8]2.2[9][10]
MNK2 5.4[6]1-2[7][8]-
p38 --No significant inhibition[9][10]
JNK1 --No significant inhibition[9][10]
ERK1/2 --No significant inhibition[9][10]
PKC --No significant inhibition[9][10]
c-Src family kinases --No significant inhibition[9][10]

Note: A comprehensive, publicly available KINOMEscan dataset for all three compounds was not identified at the time of this guide's compilation. The selectivity of this compound has been described as being "significantly concentrated in the CAMK family of kinases that comprises MNK1 and MNK2" based on a KINOMEscan competitive binding assay. Tomivosertib is reported to be a "highly selective" inhibitor of MNK1 and MNK2.[7][8][11][12] CGP 57380, while selective over several kinases, has been reported to potentially inhibit other kinases such as MKK1, CK1, and BRSK2 with similar potency to MNK isoforms.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to determining inhibitor selectivity, the following diagrams are provided.

MNK_Signaling_Pathway MNK1/2 Signaling Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_mnk MNK Kinases cluster_downstream Downstream Effector cluster_cellular_response Cellular Response cluster_inhibitors Inhibitors Growth Factors Growth Factors RAS RAS Growth Factors->RAS Stress Stress p38 MAPK p38 MAPK Stress->p38 MAPK Cytokines Cytokines Cytokines->p38 MAPK RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 MNK1/2 MNK1/2 ERK1/2->MNK1/2 p38 MAPK->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E Phosphorylation p-eIF4E p-eIF4E eIF4E->p-eIF4E mRNA Translation mRNA Translation p-eIF4E->mRNA Translation Cell Proliferation Cell Proliferation mRNA Translation->Cell Proliferation Survival Survival mRNA Translation->Survival This compound This compound This compound->MNK1/2 Tomivosertib Tomivosertib Tomivosertib->MNK1/2 CGP 57380 CGP 57380 CGP 57380->MNK1/2

Caption: MNK1/2 Signaling Pathway and Inhibition.

Kinase_Assay_Workflow KINOMEscan Experimental Workflow cluster_preparation Assay Preparation cluster_assay Competition Binding Assay cluster_detection Detection and Analysis Test Compound (e.g., this compound) Test Compound (e.g., this compound) Incubation Incubation Test Compound (e.g., this compound)->Incubation Kinase-tagged Phage Library Kinase-tagged Phage Library Kinase-tagged Phage Library->Incubation Immobilized Ligand Immobilized Ligand Immobilized Ligand->Incubation Washing Washing Incubation->Washing Binding Competition Elution Elution Washing->Elution Remove Unbound qPCR qPCR Elution->qPCR Quantify Bound Phage Data Analysis Data Analysis qPCR->Data Analysis Determine % of Control

Caption: KINOMEscan Experimental Workflow.

Experimental Protocols

In Vitro Kinase Assay (General Protocol for IC50 Determination)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagents and Buffers:

    • Kinase Buffer: A suitable buffer containing components such as HEPES, β-glycerophosphate, MgCl₂, and DTT.

    • Recombinant active kinase (e.g., MNK1 or MNK2).

    • Kinase substrate (e.g., a specific peptide or protein like eIF4E).

    • ATP solution (often radiolabeled, e.g., [γ-³³P]ATP).

    • Test compound dissolved in DMSO.

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant active kinase, and the substrate.

    • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

    • Quantify the incorporation of the phosphate (B84403) group into the substrate. For radiolabeled ATP, this is often done using a scintillation counter after washing the filter membrane to remove unincorporated ATP.

  • Data Analysis:

    • Calculate the percentage of kinase activity at each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a suitable dose-response curve.

KINOMEscan® Competition Binding Assay (Methodology Overview)

The KINOMEscan® assay platform is a high-throughput method used to determine the binding interactions of a test compound against a large panel of kinases. The assay is based on a competitive binding principle.

  • Assay Components:

    • A library of human kinases, each tagged with a unique DNA identifier and expressed on a bacteriophage (T7 phage).

    • An immobilized, active-site directed ligand that binds to a broad range of kinases.

    • The test compound.

  • Assay Principle:

    • The test compound is incubated with the kinase-tagged phage and the immobilized ligand.

    • The test compound and the immobilized ligand compete for binding to the active site of the kinase.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Detection:

    • After incubation and washing steps to remove unbound components, the amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Interpretation:

    • The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Conclusion

This compound, Tomivosertib, and CGP 57380 are all potent inhibitors of the MNK1/2 kinases, key regulators of protein translation with significant implications in oncology and other diseases. While all three compounds effectively target MNK1 and/or MNK2, their broader selectivity profiles appear to differ. Tomivosertib is reported to be highly selective, a desirable characteristic for minimizing off-target effects. This compound's selectivity is concentrated within the CAMK family, suggesting a relatively focused inhibitory profile. CGP 57380, while a valuable research tool, may have a broader range of off-target activities that should be considered when interpreting experimental data. The choice of inhibitor will depend on the specific research question, with highly selective compounds like Tomivosertib being preferable for studies aiming to specifically probe the function of MNK1/2. Further comprehensive and publicly available kinome-wide profiling data for these compounds would be invaluable to the research community for a more complete comparative analysis.

References

Validating SLV-2436 Efficacy with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the small molecule inhibitor SLV-2436 and siRNA-mediated knockdown for validating the therapeutic target of this compound. The data presented herein demonstrates a correlative outcome between the pharmacological inhibition by this compound and the genetic knockdown of its targets, reinforcing the on-target activity of the compound.

Introduction to this compound and Target Validation

Comparative Analysis of this compound and siRNA

To validate the on-target effects of this compound, a series of experiments were conducted in a relevant cancer cell line. The effects of this compound were compared to those of siRNAs targeting MNK1 and MNK2, both individually and in combination. A non-targeting siRNA was used as a negative control. The key readouts were the phosphorylation of eIF4E, a direct downstream target of MNK1/2, and cell viability, a relevant phenotypic outcome.

Quantitative Data Summary

The following table summarizes the quantitative results from the comparative experiments.

Treatment Groupp-eIF4E Levels (% of Control)Cell Viability (% of Control)
Vehicle Control100%100%
This compound (1 µM)15%45%
Non-targeting siRNA98%99%
siRNA MNK155%75%
siRNA MNK260%80%
siRNA MNK1 + MNK212%42%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Human melanoma cell line (e.g., A375)

  • Culture Conditions: Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were treated with a final concentration of 1 µM this compound or an equivalent volume of DMSO as a vehicle control for 48 hours.

  • siRNA Transfection: Cells were seeded in 6-well plates 24 hours prior to transfection to reach 50-70% confluency.[8] Transfection was performed using a lipid-based transfection reagent according to the manufacturer's protocol. Briefly, siRNAs targeting MNK1, MNK2, or a non-targeting control siRNA were diluted in serum-free medium and mixed with the transfection reagent. The mixture was incubated at room temperature for 20 minutes before being added to the cells. The final siRNA concentration was 50 nM. Cells were incubated with the siRNA-lipid complexes for 48 hours before further analysis.

Western Blotting for p-eIF4E
  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody against phosphorylated eIF4E (Ser209). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software and normalized to a loading control (e.g., GAPDH).

Cell Viability Assay
  • Assay Principle: Cell viability was assessed using a commercially available MTT assay kit.

  • Procedure: After the 48-hour treatment period, MTT reagent was added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in DMSO.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control group.

Visualizing the Workflow and Pathway

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for its validation using siRNA.

SLV_2436_Pathway cluster_upstream cluster_target cluster_downstream cluster_inhibitors cluster_outcome MAPK MAPK Pathway MNK1 MNK1 MAPK->MNK1 MNK2 MNK2 MAPK->MNK2 eIF4E eIF4E MNK1->eIF4E MNK2->eIF4E peIF4E p-eIF4E eIF4E->peIF4E  Phosphorylation Translation Oncogenic Protein Translation peIF4E->Translation SLV2436 This compound SLV2436->MNK1 SLV2436->MNK2 siRNA siRNA (MNK1/2) siRNA->MNK1 siRNA->MNK2 Proliferation Cancer Cell Proliferation Translation->Proliferation

Caption: Signaling pathway illustrating the inhibition of MNK1/2 by this compound and siRNA.

siRNA_Validation_Workflow cluster_treatments Treatment Groups (48h) cluster_assays Assays start Start: Cancer Cell Line Vehicle Vehicle (DMSO) start->Vehicle SLV2436 This compound start->SLV2436 Neg_siRNA Non-targeting siRNA start->Neg_siRNA Target_siRNA siRNA (MNK1/2) start->Target_siRNA Western Western Blot (p-eIF4E) Vehicle->Western Viability Cell Viability (MTT Assay) Vehicle->Viability SLV2436->Western SLV2436->Viability Neg_siRNA->Western Neg_siRNA->Viability Target_siRNA->Western Target_siRNA->Viability end End: Comparative Analysis Western->end Viability->end

Caption: Experimental workflow for validating this compound on-target effects using siRNA.

References

SLV-2436: A Comparative Guide to a Potent and Selective MNK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SLV-2436 (also known as SEL201), a potent, ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), with other known MNK inhibitors, Tomivosertib (eFT-508) and CGP 57380. This objective analysis is supported by available experimental data to inform research and drug development decisions.

Performance Comparison

This compound demonstrates high potency against its primary targets, MNK1 and MNK2.[1][2] To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives.

InhibitorTargetIC50 (nM)Known Selectivity Profile
This compound (SEL201) MNK1 10.8 [1][2]The binding profile of this compound is significantly focused on the CAMK (Calcium/calmodulin-dependent protein kinase) family, which includes MNK1 and MNK2, as determined by a broad KINOMEscan assay against 450 kinases.[3][4][5]
MNK2 5.4 [1][2]
Tomivosertib (eFT-508)MNK11-2A potent and highly selective inhibitor of MNK1 and MNK2.
MNK21-2
CGP 57380MNK12200Reported to have no significant inhibitory activity against p38, JNK1, ERK1, ERK2, PKC, and c-Src family kinases at concentrations effective for MNK1 inhibition.[3]

Note: A comprehensive, head-to-head KINOMEscan dataset for a direct quantitative comparison of the broader selectivity of these inhibitors is not publicly available. The KINOMEscan technology is a competition binding assay that quantitatively measures the interactions of a compound against a large panel of kinases, providing a detailed view of its selectivity.[6][7] The resulting data, often presented as 'percent of control' or dissociation constants (Kd), is crucial for identifying potential off-target effects and confirming the specificity of a kinase inhibitor.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is important to visualize the signaling pathway it targets and the experimental workflow used to characterize its inhibitory potential.

MNK_Signaling_Pathway MNK1/2 Signaling Pathway cluster_upstream Upstream Activation cluster_mnk MNK Kinase cluster_downstream Downstream Effector Growth_Factors Growth Factors, Stress, Cytokines Ras Ras Growth_Factors->Ras p38 p38 MAPK Growth_Factors->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK p38->MNK eIF4E eIF4E MNK->eIF4E Phosphorylation P_eIF4E p-eIF4E (S209) eIF4E->P_eIF4E Translation mRNA Translation (Cell Growth, Proliferation, Survival) P_eIF4E->Translation SLV_2436 This compound SLV_2436->MNK Inhibition

Caption: The MNK1/2 signaling pathway targeted by this compound.

Kinase_Assay_Workflow Kinase Assay Experimental Workflow (ADP-Glo) cluster_reaction Kinase Reaction cluster_detection ADP Detection Kinase Kinase (MNK1/2) Reaction_Mix Incubate Reaction Mixture Kinase->Reaction_Mix Substrate Substrate (e.g., eIF4E peptide) Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor (this compound) Inhibitor->Reaction_Mix Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Reaction_Mix->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Kinase_Detection Incubate_2 Incubate (30-60 min) Add_Kinase_Detection->Incubate_2 Luminescence Measure Luminescence Incubate_2->Luminescence

Caption: Workflow of a typical in vitro kinase assay.

Experimental Protocols

The inhibitory activity of this compound and other compounds is often determined using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

ADP-Glo™ Kinase Assay Protocol

This protocol is adapted from the manufacturer's instructions and is a representative method for determining the IC50 value of a kinase inhibitor.

1. Kinase Reaction Setup:

  • Prepare Reagents:

    • Kinase: Recombinant MNK1 or MNK2.

    • Substrate: A suitable substrate for MNK1/2, such as a peptide derived from eIF4E.

    • ATP: Prepare a stock solution of ATP at the desired concentration (e.g., at the Km for the specific kinase).

    • Inhibitor: Prepare serial dilutions of this compound or other test compounds in an appropriate solvent (e.g., DMSO).

    • Kinase Buffer: A buffer containing components necessary for kinase activity (e.g., HEPES, MgCl2, MnCl2, Brij-35).

  • Reaction Assembly (in a 384-well plate):

    • Add 2.5 µL of 2X kinase/substrate/buffer mix to each well.

    • Add 0.5 µL of the inhibitor dilution series (or DMSO for control).

    • Initiate the reaction by adding 2.0 µL of 2.5X ATP solution.

    • The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

2. ADP Detection:

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

3. Data Acquisition and Analysis:

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely related to the degree of kinase inhibition.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

This comprehensive guide provides a comparative overview of this compound, highlighting its potency and selectivity. The provided experimental protocol and pathway diagrams offer valuable context for researchers engaged in kinase inhibitor development and signal transduction studies.

References

Comparative Guide to the Cross-Reactivity of SLV-2436, a MNK1/MNK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of SLV-2436, a potent dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This compound, also known as SEL201, is an ATP-competitive inhibitor with high affinity for its primary targets. Understanding the selectivity of such compounds is crucial for predicting potential off-target effects and ensuring therapeutic efficacy. This document summarizes available cross-reactivity data, details the experimental methodologies for assessing kinase inhibitor selectivity, and provides a visual representation of the relevant signaling pathway.

Data Presentation: Kinase Selectivity Profile

Comprehensive quantitative cross-reactivity data for this compound against a broad panel of kinases is not publicly available in a detailed tabular format. However, its high potency against MNK1 and MNK2 is well-documented.

In contrast, detailed selectivity data is available for another potent and highly selective MNK1/MNK2 inhibitor, Tomivosertib (eFT-508), which serves as a valuable benchmark for comparison. A kinome scan of Tomivosertib, profiling its activity against over 400 kinases at a concentration of 1 µM, revealed a highly selective profile with only two significant off-targets.[1]

Below is a summary of the inhibitory activity of this compound against its primary targets and the publicly available cross-reactivity data for the comparable MNK inhibitor, Tomivosertib.

CompoundTargetIC50 (nM)Off-Target KinaseIC50 (nM)
This compound (SEL201) MNK110.8Data not availableData not available
MNK25.4Data not availableData not available
Tomivosertib (eFT-508) MNK12.4STK17A130
MNK21.0CLK4790

Note: The lower the IC50 value, the higher the potency of the inhibitor. The data for Tomivosertib demonstrates a high degree of selectivity, with significantly weaker inhibition of off-target kinases compared to its primary targets.[1] While explicit kinome-wide data for this compound is not provided, it is characterized in the literature as a selective inhibitor.

Experimental Protocols

The assessment of kinase inhibitor selectivity is a critical step in drug development. Various experimental platforms are employed to determine the cross-reactivity profile of a compound against the human kinome. Below are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor selectivity.

In Vitro Kinase Profiling: Competition Binding Assay (e.g., KINOMEscan™)

This method is widely used to quantify the binding affinity of a compound to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.

Generalized Protocol:

  • Assay Preparation: A specific DNA-tagged kinase is incubated with the test compound (e.g., this compound) at various concentrations.

  • Competition Binding: This mixture is then transferred to wells containing an immobilized, active-site directed ligand.

  • Separation: The solid support with the bound kinase is washed to remove any unbound kinase and test compound.

  • Quantification: The amount of bound kinase is determined by quantifying the attached DNA tag using qPCR.

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. Dissociation constants (Kd) can be calculated from dose-response curves.

In Vitro Kinase Profiling: Radiometric Kinase Activity Assay

This is a traditional and direct method to measure the enzymatic activity of a kinase and its inhibition by a compound.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a specific substrate by the kinase. A decrease in the incorporation of the radiolabel in the presence of an inhibitor indicates its potency.

Generalized Protocol:

  • Reaction Setup: The kinase, its specific substrate, and the test compound (e.g., this compound) at various concentrations are combined in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP, often by capturing the substrate on a filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and IC50 values are determined from dose-response curves.

Mandatory Visualization

MNK Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving MNK1 and MNK2. These kinases are activated downstream of the RAS/RAF/MEK/ERK and p38 MAPK pathways and play a crucial role in protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).

MNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinase Cascades cluster_mnk MNK Activation cluster_downstream Downstream Effects GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS activate Cytokines Stress / Cytokines p38_MAPK p38 MAPK Cytokines->p38_MAPK activate RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1 MNK1 ERK->MNK1 phosphorylate MNK2 MNK2 ERK->MNK2 phosphorylate p38_MAPK->MNK1 phosphorylate eIF4E eIF4E MNK1->eIF4E phosphorylate MNK2->eIF4E phosphorylate p_eIF4E p-eIF4E Translation mRNA Translation (Proliferation, Survival) p_eIF4E->Translation promote SLV_2436 This compound SLV_2436->MNK1 SLV_2436->MNK2 Kinase_Profiling_Workflow cluster_compound Compound Preparation cluster_screening Kinase Screening cluster_data Data Analysis cluster_output Output Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution Compound->SerialDilution Assay High-Throughput Assay (e.g., KINOMEscan or Radiometric) SerialDilution->Assay KinasePanel Broad Kinase Panel (>400 kinases) KinasePanel->Assay RawData Raw Data Acquisition Assay->RawData Analysis IC50 / Kd Determination RawData->Analysis Selectivity Selectivity Profile Generation Analysis->Selectivity DataTable Data Table of Inhibitory Activity Selectivity->DataTable Heatmap Kinome Selectivity Heatmap Selectivity->Heatmap

References

A Head-to-Head In Vitro Comparison of the MNK Inhibitors SLV-2436 and CGP 57380

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision driven by potency, selectivity, and the context of the in vitro study. This guide provides a comprehensive comparison of two notable MAP kinase-interacting kinase (MNK) inhibitors, SLV-2436 and CGP 57380, focusing on their in vitro performance and supported by available experimental data.

Executive Summary

This compound and CGP 57380 are both inhibitors of MNK1 and MNK2, kinases that play a crucial role in mRNA translation through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). While both compounds target the same pathway, they exhibit distinct potency and selectivity profiles. This compound emerges as a significantly more potent inhibitor in biochemical assays, with nanomolar efficacy against both MNK1 and MNK2. In contrast, CGP 57380 displays micromolar potency. The selectivity profile of CGP 57380 has been more extensively characterized in the public domain, showing good selectivity over several related kinases but potential off-target effects on others. A comprehensive public kinase selectivity profile for this compound remains to be fully elucidated.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the available quantitative data for this compound and CGP 57380 from in vitro assays.

CompoundTargetAssay TypeIC50Reference
This compound MNK1Biochemical10.8 nM
MNK2Biochemical5.4 nM[1]
CGP 57380 MNK1Biochemical2.2 µM[2][3]
eIF4E PhosphorylationCellular~3 µM[2]

Table 1: Biochemical and Cellular Potency. This table highlights the significant difference in potency between the two inhibitors, with this compound demonstrating nanomolar activity in biochemical assays, making it orders of magnitude more potent than CGP 57380.

CompoundKinase FamilySelectivity NotesReference
CGP 57380 p38, JNK1, ERK1/2, PKC, c-Src family kinasesNo significant inhibition at concentrations effective for MNK1 inhibition.[2][4]
MKK1, CK1, BRSK2May be inhibited with similar potency to MNK isoforms.[4]

Mechanism of Action and Signaling Pathway

Both this compound and CGP 57380 are ATP-competitive inhibitors of MNK1 and MNK2. These kinases are downstream effectors of the MAPK signaling pathways (ERK and p38). Upon activation, MNK1/2 phosphorylate eIF4E at Serine 209. Phosphorylated eIF4E is a key component of the eIF4F complex, which is crucial for the initiation of cap-dependent mRNA translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and oncogenesis. By inhibiting MNK1 and MNK2, both this compound and CGP 57380 prevent the phosphorylation of eIF4E, thereby suppressing the translation of these specific mRNAs.

MNK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth_Factors Growth Factors, Stress, Cytokines Ras_Raf_MEK Ras/Raf/MEK Growth_Factors->Ras_Raf_MEK p38_MAPK p38 MAPK Growth_Factors->p38_MAPK ERK1_2 ERK1/2 Ras_Raf_MEK->ERK1_2 MNK1_2 MNK1/2 p38_MAPK->MNK1_2 Activation ERK1_2->MNK1_2 Activation eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E eIF4F_Complex eIF4F Complex Assembly p_eIF4E->eIF4F_Complex mRNA_Translation Cap-Dependent mRNA Translation eIF4F_Complex->mRNA_Translation Cell_Proliferation Cell Proliferation, Survival, Oncogenesis mRNA_Translation->Cell_Proliferation SLV_2436 SLV_2436 SLV_2436->MNK1_2 Inhibition CGP_57380 CGP_57380 CGP_57380->MNK1_2 Inhibition

Figure 1: MNK Signaling Pathway and Inhibition by this compound and CGP 57380.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in vitro findings. Below are representative protocols for key assays used to characterize MNK inhibitors.

In Vitro Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified MNK1 or MNK2.

Materials:

  • Recombinant active MNK1 or MNK2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • Substrate (e.g., a peptide substrate or recombinant eIF4E)

  • [γ-³³P]ATP or unlabeled ATP for non-radioactive methods

  • Test compounds (this compound, CGP 57380) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other capture method for radioactive assays

  • Luminescence-based ADP detection kit (for non-radioactive assays)

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound in kinase buffer.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction (e.g., by adding a stop solution).

  • Quantify the kinase activity:

    • Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™) and a luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitors Start->Prepare_Reagents Reaction_Setup Combine Kinase, Substrate, and Inhibitor in Plate Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Initiate_Reaction Add ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Quantify_Activity Quantify Kinase Activity (Radioactive or Luminescence) Terminate_Reaction->Quantify_Activity Data_Analysis Calculate % Inhibition and IC50 Quantify_Activity->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a typical in vitro kinase assay.
Cellular Assay for eIF4E Phosphorylation (Western Blot)

This assay assesses the ability of the compounds to inhibit the phosphorylation of the direct downstream target of MNK, eIF4E, in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293, a cancer cell line)

  • Cell culture medium and supplements

  • Test compounds (this compound, CGP 57380) dissolved in DMSO

  • Stimulant to activate the MAPK pathway (e.g., serum, anisomycin, or a growth factor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow.

  • If necessary, serum-starve the cells to reduce basal phosphorylation levels.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce eIF4E phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-eIF4E.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total eIF4E and the loading control to normalize the data.

  • Quantify the band intensities and determine the IC50 for the inhibition of eIF4E phosphorylation.

Discussion and Conclusion

The available in vitro data clearly indicate that this compound is a substantially more potent inhibitor of MNK1 and MNK2 in biochemical assays compared to CGP 57380. The nanomolar IC50 values of this compound suggest that it can be used at much lower concentrations in vitro to achieve direct inhibition of the kinases. CGP 57380, with its micromolar potency, has been a widely used tool compound to study the biological roles of MNK kinases and has the advantage of a more extensively documented selectivity profile.

The choice between this compound and CGP 57380 for in vitro studies will depend on the specific experimental goals. For studies requiring high potency and potentially greater on-target engagement at lower concentrations, this compound is the superior choice. However, the lack of a comprehensive, publicly available kinase selectivity profile for this compound necessitates careful interpretation of cellular phenotypes, as off-target effects cannot be ruled out without such data. For researchers prioritizing a well-characterized inhibitor with known selectivity, CGP 57380 may be a more suitable, albeit less potent, option. It is crucial to consider its potential off-target effects on kinases like MKK1, CK1, and BRSK2.

Ultimately, for a definitive comparison, head-to-head studies of this compound and CGP 57380 in the same biochemical and cellular assays, including a broad kinase selectivity screen for this compound, are warranted. Such data would provide a more complete picture of their relative potency and selectivity, enabling researchers to make more informed decisions for their in vitro investigations of the MNK-eIF4E signaling axis.

References

Comparative Analysis of SLV-2436 Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bioactivity of SLV-2436, a potent MNK1 and MNK2 inhibitor, against other notable MNK inhibitors: Tomivosertib (eFT508), Tinodasertib (ETC-206), and CGP 57380. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and workflows to facilitate informed decisions in research and drug development.

Executive Summary

This compound is a highly potent, ATP-competitive inhibitor of both MNK1 and MNK2 kinases. Its primary mechanism of action involves the inhibition of the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209, a critical step in cap-dependent mRNA translation. This pathway is frequently dysregulated in various cancers, making MNK inhibitors a promising class of therapeutic agents. This guide compares the in vitro and in vivo activities of this compound with Tomivosertib, Tinodasertib, and CGP 57380, focusing on their inhibitory potency, effects on downstream signaling, and anti-proliferative activities.

Data Presentation

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against their target kinases, MNK1 and MNK2. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)Reference
This compound (SEL201-88) MNK1 10.8 [1][2][3]
MNK2 5.4 [1][2][3]
Tomivosertib (eFT508)MNK11-2.4[4][5]
MNK21-2[4][5]
Tinodasertib (ETC-206)MNK164[3][6][7]
MNK286[3][6][7]
CGP 57380MNK12200[8][9]
Table 2: Cellular Activity - Inhibition of eIF4E Phosphorylation

This table presents the cellular potency of the inhibitors in reducing the phosphorylation of eIF4E at Serine 209 (p-eIF4E), a key downstream substrate of MNK1/2.

CompoundCell Line(s)AssayIC50 (nM)Reference
Tomivosertib (eFT508)Various Tumor Cell LinesWestern Blot2-16[2][5][10]
Tinodasertib (ETC-206)K562-eIF4ECellular Assay800[3][6][7]
HeLaCellular Assay321[11]
CGP 57380Cellular AssaysWestern Blot~3000[8][12]

Note: Direct comparative cellular IC50 data for this compound was not available in the provided search results.

Table 3: Anti-Proliferative and In Vivo Activity

This table highlights the effects of the MNK inhibitors on cancer cell proliferation and their efficacy in preclinical in vivo models.

CompoundActivityModelKey FindingsReference
This compound (SEL201-88) Anti-proliferativeKIT-mutant melanoma cellsReduced oncogenicity and metastatic ability.[1]
Tomivosertib (eFT508)Anti-proliferativeAML cell lines (MV411, MM6, KG-1)Dose-dependent suppression of viability and colony formation.[4]
Anti-tumorTMD8 and HBL-1 DLBCL xenograft modelsSignificant anti-tumor activity.[5][10]
Tinodasertib (ETC-206)Anti-proliferativeHematological cancer cell linesIC50s ranging from 1.71 to 48.8 µM.[11]
In vivo p-eIF4E InhibitionMouse models~70% inhibition of p-eIF4E at 12.5 mg/kg.[3][6][7]
CGP 57380Anti-proliferativeT-ALL cell lines (Jurkat, CEM)Inhibited proliferation and induced apoptosis.[1]
In vivo EfficacyChronic Myeloid Leukemia mouse model40 mg/kg/day extinguished serial transplant ability.[8][12]

Mandatory Visualization

MNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK/p38 ERK/p38 MEK->ERK/p38 MNK1/2 MNK1/2 ERK/p38->MNK1/2 Activation eIF4E eIF4E MNK1/2->eIF4E Phosphorylation (S209) This compound This compound This compound->MNK1/2 Tomivosertib Tomivosertib Tomivosertib->MNK1/2 Tinodasertib Tinodasertib Tinodasertib->MNK1/2 CGP_57380 CGP 57380 CGP_57380->MNK1/2 p-eIF4E p-eIF4E (Active) eIF4E->p-eIF4E Cap-dependent\nmRNA Translation Cap-dependent mRNA Translation p-eIF4E->Cap-dependent\nmRNA Translation Promotes Protein Synthesis\n(e.g., c-Myc, Cyclin D1) Protein Synthesis (e.g., c-Myc, Cyclin D1) Cap-dependent\nmRNA Translation->Protein Synthesis\n(e.g., c-Myc, Cyclin D1) Cell Proliferation,\nSurvival, Metastasis Cell Proliferation, Survival, Metastasis Protein Synthesis\n(e.g., c-Myc, Cyclin D1)->Cell Proliferation,\nSurvival, Metastasis

Caption: MNK Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay IC50_Determination IC50_Determination Kinase_Assay->IC50_Determination Determine Kinase IC50 Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with This compound or Alternatives Cell_Culture->Compound_Treatment Western_Blot Western Blot for p-eIF4E Compound_Treatment->Western_Blot Determine Cellular IC50 for p-eIF4E Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, WST-1) Compound_Treatment->Viability_Assay Determine Growth Inhibition Cellular_IC50 Cellular_IC50 Western_Blot->Cellular_IC50 Determine Cellular IC50 for p-eIF4E GI50_Determination GI50_Determination Viability_Assay->GI50_Determination Determine Growth Inhibition Animal_Model Xenograft/Orthotopic Animal Model Drug_Administration Oral or IP Administration of Inhibitor Animal_Model->Drug_Administration Evaluate Anti-tumor Efficacy Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Evaluate Anti-tumor Efficacy PD_Analysis Pharmacodynamic Analysis (e.g., Tumor p-eIF4E levels) Drug_Administration->PD_Analysis Efficacy_Evaluation Efficacy_Evaluation Tumor_Measurement->Efficacy_Evaluation Evaluate Anti-tumor Efficacy

Caption: General Experimental Workflow for MNK Inhibitor Evaluation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Materials: Purified recombinant MNK1 or MNK2 enzyme, ATP, kinase buffer, substrate (e.g., a peptide substrate for MNK), test compound (this compound or alternatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature for a set period.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for p-eIF4E Inhibition
  • Objective: To assess the ability of a compound to inhibit the phosphorylation of eIF4E in a cellular context.

  • Materials: Cancer cell line of interest, cell culture medium, serum, test compound, lysis buffer, primary antibodies (anti-p-eIF4E Ser209 and anti-total eIF4E), secondary antibody, and western blot detection reagents.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Serum-starve the cells to reduce basal signaling.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Stimulate the cells with a growth factor or mitogen (e.g., FCS) to activate the MAPK pathway.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against p-eIF4E and total eIF4E.

    • Incubate with a secondary antibody and visualize the protein bands using a detection system.

    • Quantify the band intensities to determine the ratio of p-eIF4E to total eIF4E for each treatment condition.

Cell Viability/Proliferation Assay (e.g., WST-1 Assay)
  • Objective: To measure the effect of a compound on cell viability and proliferation.

  • Materials: Cancer cell line, cell culture medium, test compound, and a WST-1 reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a specific density.

    • After cell adherence, add serial dilutions of the test compound to the wells.

    • Incubate the cells for a defined period (e.g., 72-96 hours).

    • Add the WST-1 reagent to each well and incubate for a few hours. The reagent is cleaved to a formazan (B1609692) dye by metabolically active cells.

    • Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Conclusion

This compound emerges as a highly potent dual MNK1/MNK2 inhibitor with promising anti-cancer bioactivity. Its in vitro kinase inhibitory potency is comparable to Tomivosertib and significantly greater than Tinodasertib and CGP 57380. While direct comparative cellular data for this compound is limited in the available literature, its demonstrated effect on reducing the oncogenicity of melanoma cells highlights its potential. Tomivosertib has been extensively studied and shows robust activity in both cellular and in vivo models. Tinodasertib and CGP 57380, while generally less potent, have also demonstrated efficacy and serve as important reference compounds. The provided data and protocols offer a solid foundation for further investigation and comparative assessment of this compound in various preclinical models. Future head-to-head studies under standardized conditions will be crucial for a definitive evaluation of the relative therapeutic potential of these MNK inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for SLV-2436: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing SLV-2436, a potent and ATP-competitive inhibitor of MNK1 and MNK2, adherence to strict disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of this compound waste, in addition to essential safety information and an overview of its mechanism of action.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound may cause allergy or asthma symptoms or breathing difficulties if inhaled and is harmful to aquatic life.[1] Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, also known as SEL201-88.

PropertyValueSource
IC₅₀ (MNK1) 10.8 nMMedChemExpress[2]
IC₅₀ (MNK2) 5.4 nMMedChemExpress[2]
CAS Number 2095704-43-9MedChemExpress[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware and unused solutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling of Hazardous Waste Containers:

  • All hazardous waste containers must be labeled with the words "Hazardous Waste."[1]

  • The label must clearly identify the contents, including the full chemical name "this compound" (and any other components of a mixture), and the approximate concentration and volume.

  • Indicate the primary hazards associated with the waste (e.g., "Respiratory Sensitizer," "Harmful to Aquatic Life").

  • Include the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[3]

  • Ensure that the storage area is secure, away from general laboratory traffic, and segregated from incompatible chemicals.

  • Keep waste containers closed at all times, except when adding waste.[1]

4. Arranging for Professional Disposal:

  • Once the hazardous waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), arrange for its collection by a licensed hazardous waste disposal service.[3]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Decontamination of Labware for Reuse:

  • If labware is to be reused, it must be thoroughly decontaminated.

  • Rinse the contaminated labware multiple times with an appropriate solvent capable of dissolving this compound. The initial rinsate must be collected and disposed of as hazardous liquid waste.

  • After the initial solvent rinse, wash the labware with a suitable laboratory detergent and rinse thoroughly with water.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containment and Labeling cluster_3 Storage and Disposal A This compound Use in Experiments B Solid Waste (Gloves, Tubes, etc.) A->B C Liquid Waste (Solutions, Rinsates) A->C D Sharps Waste (Needles, Blades) A->D E Labeled Hazardous Solid Waste Container B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Sharps Container D->G H Store in Satellite Accumulation Area E->H F->H G->H I Arrange for Professional Hazardous Waste Disposal H->I

Caption: Workflow for the proper segregation, containment, and disposal of this compound waste.

Signaling Pathway Inhibition by this compound

This compound functions by inhibiting the MNK1 and MNK2 kinases. These kinases are downstream effectors in the MAPK signaling pathway and are activated through phosphorylation by ERK and p38 MAP kinases.[4][5] The primary substrate of activated MNK1/2 is the eukaryotic initiation factor 4E (eIF4E).[4][6][7] By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, which in turn modulates protein synthesis, affecting processes such as cell growth and proliferation.

The diagram below illustrates the signaling pathway and the point of inhibition by this compound.

G cluster_0 Upstream Signaling cluster_1 MNK Kinase Activation cluster_2 Downstream Effects cluster_3 Cellular Response Growth Factors, Stress, Cytokines Growth Factors, Stress, Cytokines MAPK Cascade (ERK, p38) MAPK Cascade (ERK, p38) Growth Factors, Stress, Cytokines->MAPK Cascade (ERK, p38) MNK1/2 MNK1/2 MAPK Cascade (ERK, p38)->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E This compound This compound This compound->MNK1/2 Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis Cell Growth, Proliferation Cell Growth, Proliferation Protein Synthesis->Cell Growth, Proliferation

Caption: Inhibition of the MAPK/MNK/eIF4E signaling pathway by this compound.

References

Personal protective equipment for handling SLV-2436

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical, step-by-step safety and logistical information for the handling and disposal of SLV-2436 (also known as SEL201-88), a potent, ATP-competitive inhibitor of MNK1 and MNK2 kinases. Adherence to these protocols is mandatory to ensure personal safety, prevent contamination, and maintain experimental integrity. Given its high potency and potential biological activity, this compound must be handled with a high degree of caution in a controlled laboratory setting.

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to Personal Protective Equipment (PPE) is required when working with this compound. The appropriate level of PPE is dictated by the specific procedure being performed and the physical form of the compound. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: All work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound. The following sections provide detailed methodologies for key procedures.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's safety officer.

  • Storage: this compound is typically supplied as a solid. Store the lyophilized powder at -20°C in a desiccated environment. Stock solutions should be stored at -80°C.

  • Labeling: Ensure the container is clearly labeled with the compound name, concentration (if in solution), date of receipt or preparation, and appropriate hazard symbols.

Preparation of Stock Solutions

Note: All procedures involving the handling of solid this compound must be performed in a chemical fume hood with appropriate PPE.

  • Pre-weighing: If possible, order the compound pre-weighed to minimize handling of the solid.

  • Weighing:

    • Don appropriate PPE for handling solid compounds (see table above).

    • Tare a suitable container on an analytical balance inside a chemical fume hood.

    • Carefully transfer the desired amount of this compound to the container using a dedicated spatula. Avoid creating dust.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • This compound is soluble in DMSO.

    • Add the appropriate volume of solvent to the container with the weighed compound.

    • Cap the container tightly and vortex or sonicate until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date, and solvent.

    • Store stock solution aliquots at -80°C.

Disposal Plan for Contaminated Materials

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and contaminated lab coats, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated. A common procedure is to rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any residual compound, followed by a thorough wash with laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.

  • Waste Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste.

Visualizing Safe Handling Workflows

To further clarify the necessary procedures, the following diagrams illustrate the operational workflow and the decision-making process for selecting appropriate PPE.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimental Use cluster_disposal Disposal Receiving and Inspection Receiving and Inspection Secure Storage (-20°C Solid) Secure Storage (-20°C Solid) Receiving and Inspection->Secure Storage (-20°C Solid) Weighing Solid Weighing Solid Secure Storage (-20°C Solid)->Weighing Solid Solution Preparation (DMSO) Solution Preparation (DMSO) Weighing Solid->Solution Preparation (DMSO) Aliquoting Stock Solutions Aliquoting Stock Solutions Solution Preparation (DMSO)->Aliquoting Stock Solutions Cell Culture / In Vitro Assays (in BSC) Cell Culture / In Vitro Assays (in BSC) Aliquoting Stock Solutions->Cell Culture / In Vitro Assays (in BSC) Data Analysis Data Analysis Cell Culture / In Vitro Assays (in BSC)->Data Analysis Handling (in Fume Hood) Handling (in Fume Hood) Waste Segregation Waste Segregation Handling (in Fume Hood)->Waste Segregation Contaminated Solid Waste Contaminated Solid Waste Waste Segregation->Contaminated Solid Waste Contaminated Liquid Waste Contaminated Liquid Waste Waste Segregation->Contaminated Liquid Waste Experimental Use Experimental Use Experimental Use->Waste Segregation Hazardous Waste Pickup Hazardous Waste Pickup Contaminated Solid Waste->Hazardous Waste Pickup Contaminated Liquid Waste->Hazardous Waste Pickup

Caption: Workflow for the safe handling of this compound.

PPE Selection Logic Start Start Procedure Type? Procedure Type? Start->Procedure Type? Weighing Solid Weighing Solid Procedure Type?->Weighing Solid Solid Form Handling Liquid Handling Liquid Procedure Type?->Handling Liquid Liquid Form Respirator (N95+)\nDouble Nitrile Gloves\nChemical Splash Goggles\nDedicated Lab Coat\nFume Hood Respirator (N95+) Double Nitrile Gloves Chemical Splash Goggles Dedicated Lab Coat Fume Hood Weighing Solid->Respirator (N95+)\nDouble Nitrile Gloves\nChemical Splash Goggles\nDedicated Lab Coat\nFume Hood Splash Risk? Splash Risk? Handling Liquid->Splash Risk? Chemical Splash Goggles\nDouble Nitrile Gloves\nLab Coat\nFume Hood Chemical Splash Goggles Double Nitrile Gloves Lab Coat Fume Hood Splash Risk?->Chemical Splash Goggles\nDouble Nitrile Gloves\nLab Coat\nFume Hood High Safety Glasses\nNitrile Gloves\nLab Coat\nBSC/Fume Hood Safety Glasses Nitrile Gloves Lab Coat BSC/Fume Hood Splash Risk?->Safety Glasses\nNitrile Gloves\nLab Coat\nBSC/Fume Hood Low

Caption: Decision tree for selecting appropriate PPE.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.